Ziyuglycoside I (Standard)
描述
BenchChem offers high-quality Ziyuglycoside I (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ziyuglycoside I (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34?,37+,38-,39-,40-,41+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBFWOEFOZHMK-JLPDSDKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ziyuglycoside I: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from the root of Sanguisorba officinalis, this natural compound has demonstrated potential applications in cosmetics and oncology. This technical guide provides an in-depth overview of Ziyuglycoside I, focusing on its natural source, quantitative occurrence, detailed isolation protocols, and its role in key signaling pathways.
Natural Source and Occurrence
The principal natural source of Ziyuglycoside I is the plant Sanguisorba officinalis, commonly known as Great Burnet. This perennial herbaceous plant, belonging to the Rosaceae family, has a long history of use in traditional Chinese medicine. The primary repository of Ziyuglycoside I within the plant is its root, often referred to as Radix Sanguisorbae.
Quantitative Analysis
Quantitative studies have been conducted to determine the concentration of Ziyuglycoside I in the roots of Sanguisorba officinalis. The percentage of Ziyuglycoside I in the dried root material varies, but typically falls within a defined range.
| Plant Part | Analytical Method | Reported Concentration (% w/w) | Reference(s) |
| Root | HPLC-ELSD | 5.21 - 6.18 | [1] |
| Root | HPLC-ELSD | 4.39 - 5.57 | [2] |
Experimental Protocols
Representative Protocol for the Extraction and Isolation of Ziyuglycoside I from Sanguisorba officinalis Root
This protocol is a composite representation based on methodologies reported in the scientific literature.
1. Preparation of Plant Material:
-
Obtain dried roots of Sanguisorba officinalis.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered root material in 70% ethanol (B145695) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
The maceration should be carried out for an extended period, typically 24-48 hours, with occasional agitation to ensure thorough extraction.
-
Alternatively, reflux extraction can be employed for a more exhaustive extraction, typically for 2-3 hours.
-
After the extraction period, filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
3. Solvent Fractionation:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
A typical sequence would be:
-
Partition with n-hexane to remove non-polar compounds.
-
Partition with chloroform (B151607) or dichloromethane (B109758) to remove compounds of intermediate polarity.
-
Partition with ethyl acetate (B1210297) to enrich the saponin fraction.
-
The aqueous layer remaining will contain the more polar glycosides, including Ziyuglycoside I.
-
4. Column Chromatography:
-
Concentrate the ethyl acetate or the subsequent polar fraction to dryness.
-
Subject the concentrated fraction to column chromatography for further purification.
-
Stationary Phase: Silica (B1680970) gel or a reverse-phase C18 silica gel are commonly used.
-
Mobile Phase: A gradient elution system is typically employed. For normal phase silica gel, a mixture of chloroform and methanol (B129727), with an increasing proportion of methanol, can be effective. For reverse-phase C18, a gradient of methanol and water is commonly used.
-
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
5. Recrystallization:
-
Combine the fractions containing pure Ziyuglycoside I, as determined by the chosen analytical method.
-
Concentrate the combined fractions to a small volume.
-
Induce crystallization by adding a suitable anti-solvent or by slow evaporation of the solvent. Methanol is often a suitable solvent for the recrystallization of saponins (B1172615).
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Method for Quantification: HPLC-ELSD
For the quantitative determination of Ziyuglycoside I, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a well-established method.
-
Column: Agilent ODS C18 (250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A gradient of methanol and ultrapure water is often used. For instance, a gradient starting from a lower concentration of methanol and increasing over time can effectively separate Ziyuglycoside I. A common isocratic mobile phase is methanol-ultrapure water (70:30)[2].
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30°C[2]
-
Detector: ELSD with the drift tube temperature set to 100°C and the gas flow rate at 3.0 L/min[2].
Signaling Pathways and Mechanisms of Action
Ziyuglycoside I has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in the context of cancer.
Anti-Cancer Activity: Involvement of MAPK and p53 Signaling Pathways
Research has indicated that Ziyuglycoside I can inhibit the proliferation of cancer cells and induce apoptosis by targeting the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.
Caption: Ziyuglycoside I inhibits the MAPK signaling pathway.
Ziyuglycoside I has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38. This inhibition leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells.
Caption: Ziyuglycoside I induces p53-mediated apoptosis.
Ziyuglycoside I can upregulate the expression of the tumor suppressor protein p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately activating the caspase cascade and inducing apoptosis.
Conclusion
Ziyuglycoside I, a triterpenoid saponin from the roots of Sanguisorba officinalis, presents a compelling profile for researchers in drug discovery and development. Its well-defined natural source, coupled with established methods for its isolation and quantification, provides a solid foundation for further investigation. The elucidation of its mechanisms of action, particularly its influence on the MAPK and p53 signaling pathways, opens avenues for its potential therapeutic application in oncology and other fields. This guide serves as a comprehensive resource to facilitate and inspire future research into this promising natural compound.
References
The Multifaceted Biological Activities of Ziyuglycoside I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in Asian medicine for treating various ailments, modern research is now elucidating the molecular mechanisms underpinning its therapeutic potential.[1] This technical guide provides an in-depth analysis of the biological activities of Ziyuglycoside I, with a focus on its anti-cancer, anti-inflammatory, and anti-wrinkle properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Core Biological Activities and Quantitative Data
Ziyuglycoside I exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and anti-wrinkle activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 1: Anti-Cancer Activity of Ziyuglycoside I
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 13.96 µM | IC50 value | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | 20 µM | 41.38% of cells arrested in G2/M phase | [2] |
| HeLa (Cervical Cancer) | Apoptosis Assay | 15 µM (24h) | Apoptosis rate increased from 10.30% to 17.89% | [1] |
| HeLa (Cervical Cancer) | Apoptosis Assay | 15 µM (48h) | Apoptosis rate increased to 23.86% | [1] |
| SiHa (Cervical Cancer) | Apoptosis Assay | 15 µM (24h) | Apoptosis rate increased from 2.77% to 8.28% | [1] |
| SiHa (Cervical Cancer) | Apoptosis Assay | 15 µM (48h) | Apoptosis rate increased to 16.65% | [1] |
Table 2: Anti-Wrinkle and Skin-Aging Effects of Ziyuglycoside I
| Target | Assay | Concentration | Effect | Reference |
| Type I Collagen | Synthesis in normal human fibroblasts | 50 µM | 71.3% increase in expression | [1] |
| MMP-2, MMP-9, IL-1β | mRNA expression in UVB-induced hairless mice | Topical application | Inhibition of mRNA expression | [3] |
| Wrinkle Formation | In vivo study on UVB-induced hairless mice | Topical application | Inhibition of epidermal wrinkle formation, depth, and thickness | [3] |
Table 3: Anti-Inflammatory and Antioxidant Activities of Sanguisorba officinalis Extracts (Containing Ziyuglycoside I)
| Activity | Assay | Extract/Compound | IC50 Value/Effect | Reference |
| Anti-inflammatory | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Ethanol Extract | Significant suppression | [4] |
| Anti-inflammatory | PGE2 Production Inhibition (LPS-stimulated RAW264.7 cells) | Ethanol Extract | Significant suppression | [4] |
| Anti-inflammatory | TNF-α, IL-6, IL-12 p40 Production Inhibition (LPS-stimulated dendritic cells) | Various phenolic compounds and monoterpenoids from the plant | Promising inhibitory effects | [5] |
| Antioxidant | DPPH Radical Scavenging | Ethanolic Extracts (50-500 g/L) | 2.08–20.76 g Trolox/L | [6] |
| Antioxidant | ABTS Radical Scavenging | Ethanolic Extracts (50-500 g/L) | Not specified | [6] |
Mechanistic Insights: Signaling Pathways Modulated by Ziyuglycoside I
Ziyuglycoside I exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anti-Cancer Mechanisms
Ziyuglycoside I's anti-cancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, involving the p53 and MAPK signaling pathways.
Anti-Inflammatory Mechanism
The anti-inflammatory effects of Sanguisorba officinalis extracts, rich in Ziyuglycoside I, are linked to the inhibition of the NF-κB and MAPK signaling pathways.
Detailed Experimental Protocols
This section provides an overview of the methodologies used to assess the key biological activities of Ziyuglycoside I.
Cell Viability Assay (CCK-8 or MTT)
This assay is fundamental for determining the cytotoxic effects of Ziyuglycoside I on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SiHa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20, 50 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by Ziyuglycoside I.
-
Cell Treatment: Culture cancer cells and treat them with Ziyuglycoside I at the desired concentration and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways affected by Ziyuglycoside I.
-
Protein Extraction: Lyse the treated and control cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, phospho-p38, total p38, etc.). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-photoaging effect of skin cream manufactured with ziyuglycoside I isolated from Sanguisorba officinalis on ultraviolet B-induced hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Chemical constituents from Sanguisorba officinalis L. and their inhibitory effects on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]
Ziyuglycoside I: A Deep Dive into its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) extracted from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncology research. Accumulating evidence from preclinical studies highlights its potential as a potent anti-cancer agent against various malignancies, including triple-negative breast cancer (TNBC) and cervical cancer. This technical guide synthesizes the current understanding of Ziyuglycoside I's mechanism of action, detailing the molecular pathways it modulates to exert its anti-proliferative and pro-apoptotic effects on cancer cells.
Core Mechanisms of Action
Ziyuglycoside I orchestrates a multi-pronged attack on cancer cells, primarily by inducing cell cycle arrest and apoptosis. These effects are mediated through the modulation of key signaling pathways that govern cell survival and proliferation.
Induction of p53-Mediated Cell Cycle Arrest and Apoptosis in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC) cells, particularly the MDA-MB-231 cell line, Ziyuglycoside I's anti-cancer activity is significantly mediated by the tumor suppressor protein p53.[1][2] Treatment with Ziyuglycoside I leads to the upregulation of p53, which in turn transcriptionally activates its downstream target, p21WAF1.[1][3] The induction of p21WAF1 is a critical event that leads to cell cycle arrest at the G2/M phase, thereby halting the proliferation of cancer cells.[1][2]
Furthermore, the activation of p53 by Ziyuglycoside I triggers both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2] This is characterized by an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability, and the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1] The critical role of p53 in this process was confirmed by experiments where siRNA-mediated knockdown of p53 attenuated the cell cycle arrest and apoptotic effects induced by Ziyuglycoside I.[1]
Modulation of the MAPK Signaling Pathway in Cervical Cancer
In cervical cancer cell lines such as HeLa and SiHa, Ziyuglycoside I has been shown to inhibit cell proliferation and migration, and induce apoptosis by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5] Molecular docking studies have revealed a stable binding ability of Ziyuglycoside I to key MAPK proteins, including MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α).[4] The modulation of this pathway disrupts the normal signaling cascade that promotes cancer cell growth and survival.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the anti-cancer effects of Ziyuglycoside I and the related compound, Ziyuglycoside II.
Table 1: In Vitro Efficacy of Ziyuglycoside I in Cervical Cancer Cells
| Cell Line | Parameter | Concentration | Effect | Reference |
| HeLa, SiHa | Cell Viability | 15 µM | Significant inhibitory effect | [4] |
Table 2: In Vitro Efficacy of Ziyuglycoside II in Gastric Cancer Cells
| Cell Line | Parameter | Time Point | IC50 Value | Reference |
| BGC-823 | Cell Viability | 24 hours | 14.40 µM | [6] |
| BGC-823 | Cell Viability | 48 hours | 10.11 µM | [6] |
Table 3: In Vivo Efficacy of Ziyuglycoside I in a Cervical Cancer Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with HeLa cell xenografts | Ziyuglycoside I (intraperitoneal injection) | 2 mg/kg every other day for 20 days | Significant inhibition of tumor growth | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Ziyuglycoside I.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Ziyuglycoside I or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition: After the treatment period, 10 µL of CCK-8 or MTT solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Cell Collection and Fixation: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Collection: Treated and control cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blotting
-
Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Ziyuglycoside I demonstrates significant anti-cancer potential through well-defined mechanisms involving the induction of cell cycle arrest and apoptosis. Its ability to target fundamental cancer-promoting pathways like the p53 and MAPK signaling cascades underscores its promise as a therapeutic candidate. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in more complex in vivo models and to explore potential synergistic effects with existing chemotherapeutic agents. The detailed understanding of its mechanism of action provides a solid foundation for its continued development as a novel anti-cancer drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation | Semantic Scholar [semanticscholar.org]
- 6. Ziyuglycoside II-induced apoptosis in human gastric carcinoma BGC-823 cells by regulating Bax/Bcl-2 expression and activating caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ziyuglycoside I: A Comprehensive Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in pharmacological research. Possessing a diverse range of biological activities, it demonstrates potential therapeutic applications in oncology, inflammatory diseases, and regenerative medicine. This technical guide provides an in-depth overview of the pharmacological properties of Ziyuglycoside I, with a focus on its anticancer, anti-inflammatory, and osteogenic effects. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows are presented to facilitate further research and development.
Introduction
Sanguisorba officinalis L., commonly known as great burnet, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammation, bleeding disorders, and burns.[1] Ziyuglycoside I is one of the primary bioactive constituents isolated from its root.[1] Extensive research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with key cellular signaling pathways. This guide aims to consolidate the current scientific knowledge on Ziyuglycoside I, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer Properties
Ziyuglycoside I has demonstrated significant anticancer activity in various cancer cell lines, including breast and cervical cancer. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis.
In Vitro Efficacy
Studies have shown that Ziyuglycoside I selectively inhibits the proliferation of cancer cells with minimal cytotoxicity to normal cells.
Table 1: In Vitro Anticancer Activity of Ziyuglycoside I
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 | 13.96 µM (24h) | [2] |
| Hs 578Bst | Normal Mammary Gland | Cytotoxicity | Minimal | [2] |
| HeLa | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | [3] |
| SiHa | Cervical Cancer | Proliferation Inhibition | Concentration-dependent | [3] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Ziyuglycoside I induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[2] This is accompanied by the upregulation of pro-apoptotic proteins and the activation of caspase cascades.
Table 2: Effect of Ziyuglycoside I on Cell Cycle Distribution and Apoptosis in MDA-MB-231 Cells (24h treatment)
| Concentration | G2/M Phase Cells (%) | Apoptotic Cells (%) | Reference |
| 0 µM | 4.17 ± 0.62 | 2.43 ± 0.79 | [2] |
| 5 µM | 12.74 ± 2.08 | 12.37 ± 1.84 | [2] |
| 10 µM | 26.77 ± 1.68 | 26.83 ± 3.21 | [2] |
| 20 µM | 41.38 ± 3.07 | 44.76 ± 5.17 | [2] |
Table 3: Effect of Ziyuglycoside I on Caspase Activity in MDA-MB-231 Cells (24h treatment)
| Concentration | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) | Reference |
| 5 µM | ~2.5 | ~2.0 | ~2.2 | [2] |
| 10 µM | ~4.0 | ~3.0 | ~3.5 | [2] |
| 20 µM | ~5.5 | ~4.0 | ~4.8 | [2] |
Signaling Pathways
The anticancer effects of Ziyuglycoside I are mediated through the modulation of critical signaling pathways, including the MAPK pathway.[3] In breast cancer cells, its pro-apoptotic activity is linked to the p53 signaling pathway.[2]
In Vivo Anticancer Efficacy
In a nude mouse xenograft model of cervical cancer using HeLa cells, Ziyuglycoside I significantly inhibited tumor growth.[3]
Table 4: In Vivo Anticancer Effect of Ziyuglycoside I on HeLa Xenografts
| Treatment Group | Dosage | Tumor Weight Reduction | Reference |
| Ziyuglycoside I | 2 mg/kg (i.p., every other day for 20 days) | Significant inhibition compared to control | [3] |
Anti-inflammatory Properties
Ziyuglycoside I exhibits potent anti-inflammatory effects, as demonstrated in a collagen-induced arthritis (CIA) mouse model.
In Vivo Efficacy
Treatment with Ziyuglycoside I significantly alleviated the clinical manifestations of arthritis in CIA mice.
Table 5: Anti-inflammatory Effects of Ziyuglycoside I in a Collagen-Induced Arthritis Mouse Model
| Dosage | Arthritis Index Reduction | Swollen Joint Count Reduction | Reference |
| 5 mg/kg | Moderate | Moderate | [4] |
| 10 mg/kg | Significant | Significant | [4] |
| 20 mg/kg | Significant | Significant | [4] |
Mechanism of Action
Ziyuglycoside I exerts its anti-inflammatory effects by inhibiting the expansion of plasma cells in the spleen and reducing the production of auto-antibodies.[4] This is achieved through the downregulation of B lymphocyte-induced maturation protein 1 (Blimp1).[4]
Osteogenic Properties
Ziyuglycoside I has been shown to promote osteoblast differentiation and bone mineralization, suggesting its potential in treating bone-related diseases.
In Vitro Efficacy
Ziyuglycoside I enhances the differentiation of pre-osteoblasts in a dose-dependent manner without exhibiting cytotoxicity.[5]
Table 6: Effect of Ziyuglycoside I on Osteoblast Differentiation
| Concentration | Alkaline Phosphatase Activity | Mineralized Nodule Formation | Reference |
| 1 µM | Increased | Increased | [5] |
| 10 µM | Increased | Increased | [5] |
| 100 µM | Increased | Increased | [5] |
Signaling Pathways
The osteogenic effects of Ziyuglycoside I are mediated through the activation of the ERK1/2 signaling pathway, leading to the upregulation of the transcription factor RUNX2.[5]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Ziyuglycoside I and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p53, Bax, Bcl-2, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Collagen-Induced Arthritis (CIA) Mouse Model
-
Immunization: Emulsify type II collagen with complete Freund's adjuvant and inject intradermally at the base of the tail of DBA/1 mice.
-
Booster: Administer a booster injection of type II collagen emulsified with incomplete Freund's adjuvant 21 days after the primary immunization.
-
Treatment: Begin treatment with Ziyuglycoside I (e.g., 5, 10, 20 mg/kg, orally or intraperitoneally) at the onset of arthritis.
-
Clinical Assessment: Monitor the mice for signs of arthritis, including paw swelling and arthritis score, regularly.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect joint tissues for histological examination of inflammation and cartilage/bone destruction.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that Ziyuglycoside I has low oral bioavailability.
Table 7: Pharmacokinetic Parameters of Ziyuglycoside I in Rats
| Administration Route | Dose | Bioavailability (%) | Reference |
| Intragastric | 5 mg/kg | 2.6 | [1][6] |
| Intravenous | 1 mg/kg | - | [1] |
Conclusion
Ziyuglycoside I is a promising natural compound with multifaceted pharmacological properties. Its demonstrated anticancer, anti-inflammatory, and osteogenic activities, coupled with well-defined mechanisms of action involving key signaling pathways, highlight its potential for the development of novel therapeutics. The data and protocols presented in this guide serve as a comprehensive resource to support and accelerate further research into the clinical translation of Ziyuglycoside I. Future studies should focus on optimizing its bioavailability and conducting rigorous preclinical and clinical trials to fully evaluate its therapeutic efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulating Th17/Treg Balance Contributes to the Therapeutic Effect of Ziyuglycoside I on Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Ziyuglycoside I and the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has garnered significant attention in biomedical research for its diverse pharmacological activities. These activities, ranging from anti-cancer and anti-inflammatory to anti-wrinkle effects, are intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of the interaction between Ziyuglycoside I and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the effects of Ziyuglycoside I, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of Ziyuglycoside I on various cell lines, highlighting its impact on cell viability, apoptosis, cell cycle progression, and extracellular matrix components.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Ziyuglycoside I on Cancer Cells
| Cell Line | Cancer Type | Parameter | Concentration | Result | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 (24h) | 13.96 µM | - | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis | 5 µM | 12.37% ± 1.84% | [1] |
| 10 µM | 26.83% ± 3.21% | [1] | |||
| 20 µM | 44.76% ± 5.17% | [1] | |||
| HeLa | Cervical Cancer | Cell Viability | Various | Dose-dependent decrease | [2] |
| SiHa | Cervical Cancer | Cell Viability | Various | Dose-dependent decrease | [2] |
Table 2: Effect of Ziyuglycoside I on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells (24h treatment)
| Concentration | % of Cells in G2/M Phase |
| 0 µM (Control) | 4.17% ± 0.62% |
| 5 µM | 12.74% ± 2.08% |
| 10 µM | 26.77% ± 1.68% |
| 20 µM | 41.38% ± 3.07% |
Data adapted from a study on MDA-MB-231 breast cancer cells, showing a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle with increasing concentrations of Ziyuglycoside I[1].
Table 3: Effect of Ziyuglycoside I on Extracellular Matrix Components in Human Dermal Fibroblasts
| Parameter | Concentration | Result | Reference |
| Type I Collagen Expression | 50 µM | Up to 71.3% increase | [3] |
| MMP-1 Expression | Not specified | Inhibitory effect noted | [3] |
Core Mechanism: Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to intracellular responses. It comprises a series of protein kinases, primarily the Extracellular signal-Regulated Kinases (ERKs), c-Jun N-terminal Kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation regulates the activity of various transcription factors, ultimately influencing gene expression and cellular fate.
Ziyuglycoside I has been shown to exert its therapeutic effects by modulating the phosphorylation status of key proteins within the MAPK pathway. In cervical cancer cells, Ziyuglycoside I treatment leads to a significant increase in the phosphorylation of ERK and p38, while concurrently decreasing the phosphorylation of JNK.[4] This differential regulation of MAPK family members disrupts the normal signaling balance in cancer cells, leading to the inhibition of proliferation and migration, and the induction of apoptosis.
Signaling Pathway Diagram
References
- 1. Stimulation of collagen biosynthesis by flavonoid glycosides in skin fibroblasts of osteogenesis imperfecta type I and the potential mechanism of their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Ziyuglycoside I
Introduction
Chemical Structure and Properties
-
Molecular Formula: C₄₁H₆₆O₁₃[3]
-
Molecular Weight: 766.96 g/mol [3]
-
CAS Number: 35286-58-9[3]
-
Class: Triterpenoid (B12794562) Saponin[3]
The structure of Ziyuglycoside I consists of a pentacyclic triterpene aglycone linked to sugar moieties. This complex structure gives rise to a detailed spectroscopic profile.
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of Ziyuglycoside I. Below are the mass spectrometric parameters derived from Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) studies.
| Parameter | Value |
| Molecular Formula | C₄₁H₆₆O₁₃ |
| Molecular Weight | 766.96 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (M+H)⁺ | m/z 767.5 |
| Key Fragment Ions | Data not explicitly detailed in reviewed literature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Ziyuglycoside I are not fully available in the cited literature. However, based on the known structure of Ziyuglycoside I, which is a ursane-type triterpenoid glycoside, the following tables outline the expected chemical shift regions for the key structural components.
Table 1: Expected ¹H NMR Chemical Shifts for Ziyuglycoside I
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) |
| Aglycone Methyl Protons (CH₃) | 0.7 - 1.5 | s, d |
| Aglycone Methylene/Methine (CH₂/CH) | 1.0 - 2.5 | m |
| Olefinic Proton (C=CH) | 5.2 - 5.5 | t, br s |
| Protons on Carbons Bearing Oxygen | 3.2 - 4.5 | m |
| Anomeric Protons (Sugar O-CH-O) | 4.3 - 5.5 | d |
| Other Sugar Protons | 3.0 - 4.0 | m |
Table 2: Expected ¹³C NMR Chemical Shifts for Ziyuglycoside I
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aglycone Methyl Carbons (CH₃) | 15 - 30 |
| Aglycone Methylene/Methine (CH₂/CH) | 20 - 60 |
| Olefinic Carbons (C=C) | 120 - 145 |
| Carbons Bearing Oxygen (C-O) | 60 - 90 |
| Anomeric Carbons (Sugar O-C-O) | 95 - 105 |
| Other Sugar Carbons | 60 - 85 |
| Carboxyl Carbon (C=O) | 175 - 185 |
Infrared (IR) Spectroscopy
The IR spectrum of Ziyuglycoside I is expected to show characteristic absorption bands corresponding to its various functional groups.
Table 3: Expected IR Absorption Bands for Ziyuglycoside I
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Alcohols, H-bonding) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C Stretch (Alkene) | 1640 - 1680 | Medium |
| C-O Stretch (Alcohols, Ethers) | 1000 - 1260 | Strong |
Experimental Protocols
UPLC-MS/MS Analysis
This protocol is adapted from pharmacokinetic studies of Ziyuglycoside I.[4]
-
Chromatography System: Waters ACQUITY UPLC System.
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 10% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the precursor ion to a specific product ion.
-
Data Analysis: Software such as MassLynx is used for data acquisition and analysis.
General Protocol for NMR Data Acquisition
The following is a general procedure for obtaining NMR spectra of triterpenoid saponins (B1172615).
-
Sample Preparation: Dissolve 5-10 mg of the Ziyuglycoside I standard in approximately 0.5 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, Methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for complex saponins to ensure good solubility and signal dispersion.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex proton and carbon signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering approximately -1 to 15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are essential. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
General Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the Ziyuglycoside I standard is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired.
-
Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). The absorption bands are then identified and assigned to the corresponding functional groups.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product standard like Ziyuglycoside I.
Caption: General workflow for the isolation and spectroscopic characterization of Ziyuglycoside I.
References
Ziyuglycoside I: A Triterpenoid Saponin with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Sanguisorba officinalis L., a plant used in traditional medicine for centuries.[1][2] As a member of the saponin family, Ziyuglycoside I possesses a complex chemical structure and exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and antitumor activities.[1][3] This technical guide provides a comprehensive overview of the core scientific data on Ziyuglycoside I, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways.
Chemical Structure
Ziyuglycoside I is a glycoside of a triterpene, meaning it consists of a thirty-carbon triterpenoid aglycone linked to sugar chains.[4] This structure is fundamental to its biological activity and interaction with cellular targets.
Biological Activities and Mechanisms of Action
Ziyuglycoside I has demonstrated significant therapeutic potential across several areas of research, most notably in oncology, dermatology, and bone regeneration. Its mechanisms are multifaceted, often involving the modulation of key cellular signaling pathways.
Ziyuglycoside I exhibits potent anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines.
-
Breast Cancer: In triple-negative breast cancer (TNBC) cells (MDA-MB-231), Ziyuglycoside I induces G2/M phase cell cycle arrest and triggers both intrinsic and extrinsic apoptotic pathways.[5][6] This action is mediated, at least in part, through the upregulation of the p53 tumor suppressor protein.[5][6] Activation of p53 leads to an increase in p21WAF1, a cyclin-dependent kinase inhibitor, which results in cell cycle arrest.[5] The treatment also decreases the expression of Cyclin B1 and Cdc2.[5] Apoptosis is initiated through the activation of caspase-8 and caspase-9, the initiators of the extrinsic and intrinsic pathways, respectively, and their common effector, caspase-3.[5]
-
Cervical Cancer: In cervical cancer cells (HeLa and SiHa), Ziyuglycoside I inhibits proliferation and migration, promotes apoptosis, and causes cell cycle arrest.[1][7] The underlying mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7] Ziyuglycoside I has been shown to have a stable binding ability to key proteins in this pathway, including MAPK1, MAPK8, and MAPK14.[1][7] In vivo studies using a nude mouse transplantation model confirmed that Ziyuglycoside I significantly inhibits tumor growth.[1]
Ziyuglycoside I has shown promise as an active ingredient in wrinkle-care cosmetics.[8][9] It functions by stimulating the production of type I collagen in normal human fibroblast cells.[8][9] Furthermore, it exhibits inhibitory effects on elastase activity and the expression of matrix metalloprotease-1 (MMP-1), enzymes responsible for the degradation of extracellular matrix proteins like collagen and elastin.[3][8]
The anti-inflammatory properties of Ziyuglycoside I have been demonstrated in a collagen-induced arthritis (CIA) mouse model.[10] Treatment with Ziyuglycoside I effectively alleviated joint inflammation, as evidenced by reduced arthritis index and swollen joint count.[10] The mechanism appears to involve the inhibition of plasma cell expansion and a reduction in auto-antibody production.[10]
Ziyuglycoside I promotes the differentiation of pre-osteoblasts into mature osteoblasts and enhances bone mineralization.[2] This effect is driven by the activation of the ERK1/2 signaling pathway, which in turn upregulates the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation.[2]
Quantitative Data
The following tables summarize the key quantitative findings from studies on Ziyuglycoside I.
Table 1: Effect of Ziyuglycoside I on MDA-MB-231 Breast Cancer Cell Cycle Distribution [5]
| Ziyuglycoside I Concentration (µM) | Percentage of Cells in G2/M Phase (%) |
| 0 | 4.17 ± 0.62 |
| 5 | 12.74 ± 2.08 |
| 10 | 26.77 ± 1.68 |
| 20 | 41.38 ± 3.07 |
Table 2: Apoptotic Effect of Ziyuglycoside I on MDA-MB-231 Breast Cancer Cells [5]
| Ziyuglycoside I Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 | 2.43 ± 0.79 |
| 5 | 12.37 ± 1.84 |
| 10 | 26.83 ± 3.21 |
| 20 | 44.76 ± 5.17 |
Table 3: Effect of Ziyuglycoside I on Type I Collagen Synthesis [8][9]
| Ziyuglycoside I Concentration (µM) | Increase in Type I Collagen Expression (%) |
| 50 | Up to 71.3 |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research.
Cell Culture and Treatment
Human cancer cell lines (e.g., MDA-MB-231, HeLa, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before being treated with varying concentrations of Ziyuglycoside I for specified time periods.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: After treatment with Ziyuglycoside I, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvest: Cells are collected after treatment and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.[11]
-
Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, Caspase-3, p-ERK) overnight at 4°C.[11] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Pharmacokinetic Sample Preparation (Liquid-Liquid Extraction)[12][13]
-
Sample Preparation: To 100 µL of rat plasma, 20 µL of an internal standard is added. The mixture is vortexed.
-
Extraction: 0.9 mL of ethyl acetate (B1210297) is added for extraction. The sample is then centrifuged at 12,000 rpm for 10 minutes.
-
Drying and Reconstitution: The organic phase is transferred to a new tube and evaporated to dryness under a nitrogen stream at 55°C. The residue is reconstituted in 100 µL of methanol.
-
Analysis: The prepared sample is then analyzed by UPLC-MS/MS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by Ziyuglycoside I.
Caption: Ziyuglycoside I induces apoptosis and cell cycle arrest in breast cancer.
Caption: Ziyuglycoside I inhibits cervical cancer progression via the MAPK pathway.
Caption: Ziyuglycoside I promotes osteoblast differentiation via ERK1/2-RUNX2.
References
- 1. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ziyuglycoside I attenuates collagen-induced arthritis through inhibiting plasma cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the In Vitro Anticancer Effects of Ziyuglycoside I
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis L., has emerged as a compound of significant interest in oncology research. Traditionally used in Chinese medicine for its anti-inflammatory and hemostatic properties, recent in vitro studies have illuminated its potent anticancer activities against various malignancies.[1] This technical guide provides a detailed overview of the cytotoxic and apoptotic effects of Ziyuglycoside I on cancer cells, focusing on the underlying molecular mechanisms, relevant signaling pathways, and the experimental methodologies used for its evaluation. Quantitative data is systematically presented, and key biological processes are visualized to offer a comprehensive resource for professionals in cancer research and drug development.
Quantitative Data on Anticancer Efficacy
The in vitro efficacy of Ziyuglycoside I has been quantified through various assays, primarily focusing on its ability to inhibit cell proliferation and induce programmed cell death (apoptosis). The following tables summarize the key findings from studies on different cancer cell lines.
Table 1: IC50 Values of Ziyuglycoside I in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Assay Type | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.96 | 24 | Cell Viability Assay | [2] |
| HeLa | Cervical Cancer | Concentration-dependent inhibition noted | 24 | CCK-8 Assay | [1] |
| SiHa | Cervical Cancer | Concentration-dependent inhibition noted | 24 | CCK-8 Assay | [1] |
| Hs 578Bst | Normal Mammary Gland | Minimal cytotoxicity observed | 24 | Cell Viability Assay | [2] |
Table 2: Effect of Ziyuglycoside I on Cell Cycle Distribution in MDA-MB-231 Cells
Ziyuglycoside I has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. The data below reflects the percentage of cells in the G2/M phase after 24 hours of treatment.[2]
| Ziyuglycoside I Concentration (µM) | Percentage of Cells in G2/M Phase (%) (Mean ± SD) |
| 0 (Control) | 4.17 ± 0.62 |
| 5 | 12.74 ± 2.08 |
| 10 | 26.77 ± 1.68 |
| 20 | 41.38 ± 3.07 |
Table 3: Apoptosis Rates Induced by Ziyuglycoside I in MDA-MB-231 Cells
Treatment with Ziyuglycoside I leads to a dose-dependent increase in apoptosis in triple-negative breast cancer cells after 24 hours of exposure.[2]
| Ziyuglycoside I Concentration (µM) | Percentage of Apoptotic Cells (%) (Mean ± SD) |
| 0 (Control) | 2.43 ± 0.79 |
| 5 | 12.37 ± 1.84 |
| 10 | 26.83 ± 3.21 |
| 20 | 44.76 ± 5.17 |
Detailed Experimental Protocols
The following sections describe the standard methodologies employed to investigate the in vitro anticancer effects of Ziyuglycoside I.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight at 37°C with 5% CO₂ to allow for adherence.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The plate is placed on an orbital shaker for 15 minutes to ensure complete dissolution. The absorbance is then measured at 490-570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the untreated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Cell Treatment: Cells are cultured in 6-well plates and treated with varying concentrations of Ziyuglycoside I for 24 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with ice-cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 100 µL of the cell suspension is transferred to a new tube, and 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube. The samples are then analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with Ziyuglycoside I, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PARP).[4]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Molecular Mechanisms and Signaling Pathways
Ziyuglycoside I exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.
General Experimental Workflow
The typical workflow for assessing the in vitro anticancer potential of Ziyuglycoside I involves a series of integrated assays to build a comprehensive profile of its activity, from initial cytotoxicity screening to mechanistic pathway analysis.
p53-Mediated Cell Cycle Arrest and Apoptosis
In triple-negative breast cancer cells (MDA-MB-231), Ziyuglycoside I has been shown to induce G2/M phase cell cycle arrest and apoptosis through a p53-dependent mechanism.[2][5] Activation of the p53 tumor suppressor protein leads to the upregulation of its downstream target, p21, which inhibits cyclin-dependent kinases required for cell cycle progression. Concurrently, p53 activation modulates the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial-mediated apoptosis.
Induction of Intrinsic and Extrinsic Apoptosis Pathways
Ziyuglycoside I triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] The intrinsic pathway is initiated by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9. The extrinsic pathway is activated via the Fas/FasL system, resulting in the activation of caspase-8. Both pathways converge on the executioner caspase, caspase-3, which cleaves key cellular substrates, such as PARP, to execute cell death.[2][4]
Modulation of the MAPK Signaling Pathway
In cervical cancer cells, Ziyuglycoside I has been found to exert its antitumor effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Molecular docking studies suggest that Ziyuglycoside I can bind to key kinases in this pathway, such as MAPK1 (ERK2), MAPK8 (JNK1), and MAPK14 (p38α).[1] Inhibition of these pathways, which are often hyperactivated in cancer, can disrupt signals that promote cell proliferation, migration, and survival.
Conclusion and Future Directions
The compiled in vitro data strongly indicates that Ziyuglycoside I is a promising natural compound with significant anticancer properties. Its ability to induce p53-mediated G2/M cell cycle arrest and trigger both intrinsic and extrinsic apoptotic pathways highlights its multi-targeted mechanism of action.[2][5] Furthermore, its activity against the MAPK pathway suggests a broader therapeutic potential.[1] A notable advantage is its selective cytotoxicity towards cancer cells with minimal impact on normal cells, as demonstrated in breast cancer studies.[2]
Future research should focus on:
-
Expanding the panel of cancer cell lines to determine the full spectrum of Ziyuglycoside I's activity.
-
Conducting in vivo studies using animal models to validate these in vitro findings and assess pharmacokinetics and safety.
-
Investigating potential synergistic effects when combined with existing chemotherapy agents.
-
Elucidating the precise molecular interactions with pathway components like MAPK kinases through advanced structural biology techniques.
This comprehensive guide underscores the potential of Ziyuglycoside I as a lead compound for the development of novel cancer therapeutics.
References
- 1. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Quantification of Ziyuglycoside I in Sanguisorba officinalis Using HPLC-ELSD
Application Note
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method for the quantitative determination of Ziyuglycoside I in the dried root of Sanguisorba officinalis L. (Radix Sanguisorbae). Ziyuglycoside I is a key bioactive triterpenoid (B12794562) saponin (B1150181) in Sanguisorba officinalis, known for its various pharmacological activities. As this compound lacks a strong UV chromophore, ELSD is an ideal detection technique. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, making it suitable for quality control and research applications in the pharmaceutical and natural product industries.
Introduction
Sanguisorba officinalis L., commonly known as Great Burnet, is a perennial herbaceous plant whose root (Radix Sanguisorbae) is widely used in traditional medicine for its anti-inflammatory, hemostatic, and anti-wrinkle properties. Ziyuglycoside I is one of the principal active constituents responsible for these therapeutic effects. Accurate and precise quantification of Ziyuglycoside I is crucial for the quality assessment and standardization of Sanguisorba officinalis raw materials and derived products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), it allows for the sensitive detection of non-volatile and semi-volatile compounds that do not possess significant UV absorbance, such as Ziyuglycoside I. This application note presents a validated HPLC-ELSD method for the routine analysis of Ziyuglycoside I.
Experimental
Materials and Reagents
-
Ziyuglycoside I reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Dried root of Sanguisorba officinalis L.
Instrumentation
An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and an evaporative light scattering detector was used.
Chromatographic Conditions
A method was developed for the determination of Ziyuglycoside I using HPLC-ELSD.[1] An Agilent ODS extend-C18 column (250 × 4.6mm, 5μm) was used for the separation.[1] The column temperature was maintained at 30℃.[1] The mobile phase for Ziyuglycoside I analysis was a mixture of methanol and ultrapure water in a 70:30 ratio, delivered at a flow rate of 1.0 mL/min.[1] The ELSD drift tube temperature was set to 100℃ with a nitrogen gas flow rate of 3.0 L/min.[1]
| Parameter | Value |
| Column | Agilent ODS extend-C18 (250 × 4.6mm, 5μm)[1] |
| Mobile Phase | Methanol : Ultrapure Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temperature | 100°C[1] |
| Nebulizer Gas (N₂) Flow Rate | 3.0 L/min[1] |
Protocols
Preparation of Standard Solutions
A stock solution of Ziyuglycoside I (1 mg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions were then prepared by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.
Preparation of Sample Solutions
-
The dried roots of Sanguisorba officinalis were pulverized into a fine powder (approximately 40 mesh).
-
An accurately weighed portion of the powder (1.0 g) was transferred to a conical flask.
-
Methanol (50 mL) was added to the flask.
-
The mixture was subjected to ultrasonic extraction for 30 minutes.
-
After extraction, the mixture was allowed to cool to room temperature and the weight was readjusted to the initial weight with methanol to compensate for any solvent loss.
-
The extract was filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
Method Validation
The developed HPLC-ELSD method was validated for its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
Linearity
The linearity of the method was evaluated by analyzing the series of Ziyuglycoside I standard solutions. The calibration curve was constructed by plotting the logarithm of the peak area versus the logarithm of the concentration. The method showed good linearity over the tested concentration range.
| Analyte | Linear Range (µg) | Correlation Coefficient (r) |
| Ziyuglycoside I | 0.3181 - 10.18 | 0.9997[1] |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas was calculated.
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of Ziyuglycoside I standard was added to a pre-analyzed sample, and the mixture was analyzed using the developed method. The recovery was calculated as the percentage of the detected amount to the added amount. The average recovery rate for Ziyuglycoside I was found to be 100.72% with an RSD of 1.45%.[1]
Visualizations
References
Application Notes & Protocols: UPLC-MS/MS Analysis of Ziyuglycoside I in Plasma
These application notes provide a comprehensive guide for the quantitative analysis of Ziyuglycoside I in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments of Ziyuglycoside I, an active component isolated from Sanguisorba officinalis L.[1][2][3]
Introduction
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) with various reported pharmacological activities, including antioxidant and anticancer effects.[1][2][3] To accurately assess its pharmacokinetic profile, a sensitive and robust analytical method is essential. UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it the preferred technique for bioanalytical applications.[4] This document outlines two validated protocols for the determination of Ziyuglycoside I in rat plasma: one utilizing protein precipitation and the other employing liquid-liquid extraction for sample preparation.
Experimental Protocols
Two primary methods for plasma sample preparation are presented: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE). The choice of method may depend on laboratory preference, available resources, and specific sample characteristics.
This method offers a simple and rapid approach for sample clean-up.
Materials:
-
Blank plasma
-
Ziyuglycoside I reference standard
-
Internal Standard (IS) working solution (e.g., α-hederin, 800 ng/mL in methanol (B129727) containing 0.1% formic acid)[5]
-
Methanol (containing 0.1% formic acid)
-
Microcentrifuge tubes
Protocol:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.[5]
-
Add 330 µL of methanol containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex the mixture for 5 minutes.[5]
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[5]
-
Transfer 200 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.[5]
LLE provides a cleaner extract by separating the analyte from plasma components based on partitioning between two immiscible liquids.
Materials:
-
Blank plasma
-
Ziyuglycoside I reference standard
-
Internal Standard (IS) working solution (e.g., ginsenoside Rg1, 1.0 µg/mL)[1]
-
Ethyl acetate (B1210297)
-
Methanol
-
Microcentrifuge tubes
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the internal standard working solution.[1]
-
Vortex for 30 seconds.[1]
-
Add 0.9 mL of ethyl acetate for extraction.[1]
-
Centrifuge at 12,000 rpm for 10 minutes.[1]
-
Transfer the organic (upper) layer to a clean centrifuge tube.[1]
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C.[1]
-
Reconstitute the residue in 100 µL of methanol.[1]
-
Vortex to mix and transfer to an autosampler vial for UPLC-MS/MS analysis.[1]
UPLC-MS/MS Instrumental Conditions
The following tables summarize the instrumental parameters for the chromatographic separation and mass spectrometric detection of Ziyuglycoside I.
Table 1: UPLC Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | XTERRA MS C18 (2.1 x 50 mm, 5 µm)[5] | Thermo Golden C18 |
| Mobile Phase A | 0.2% Formic acid in water[5] | Acetonitrile |
| Mobile Phase B | Acetonitrile[5] | Water |
| Flow Rate | 0.4 mL/min[5] | Not specified |
| Column Temperature | 40°C[5] | Not specified |
| Injection Volume | 2 µL[5] | Not specified |
| Gradient Elution | 0.0-0.1 min, 10% B; 0.1-1 min, 10% B; 1-1.5 min, 10-57% B; 1.5-2.0 min, 57-68% B; 2.0-3.2 min, 68-75% B; 3.2-4.0 min, 75-95% B; 4.0-4.5 min, 95-10% B; 4.5-6 min, 10% B[5] | Not specified |
| Run Time | 6 min[5] | 10 min[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] | ESI, Negative |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] | MRM |
| Capillary Voltage | 3000 V[5] | Not specified |
| Gas Flow Rate | 5 L/min[5] | Not specified |
| Dry Gas Temperature | 300°C[5] | Not specified |
| Sheath Gas Temperature | 250°C[5] | Not specified |
| Dry Flow Rate | 7 L/min[5] | Not specified |
| Atomizer Pressure | 45 psi[5] | Not specified |
| MRM Transitions (m/z) | ||
| Ziyuglycoside I | 603.4 → 585.2[5] | Not specified |
| Ziyuglycoside II | 811.4 → 602.9[5] | Not specified |
| α-hederin (IS) | 749.3 → 471.1[5] | Not specified |
| Ginsenoside Rg1 (IS) | Not specified | Not specified |
Method Validation and Performance
The described methods have been validated according to regulatory guidelines, demonstrating good linearity, precision, accuracy, recovery, and stability.
Table 3: Method Validation Parameters
| Parameter | Protein Precipitation Method | Liquid-Liquid Extraction Method |
|---|---|---|
| Linearity Range | 5 - 2000 ng/mL[5] | 2 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[5] | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] | 2 ng/mL[1] |
| Intra-day Precision (%RSD) | 0.81% - 4.48%[5] | < 15%[1] |
| Inter-day Precision (%RSD) | < 6%[5] | < 14%[1] |
| Intra-day Accuracy | < 6%[5] | 87% - 110%[1] |
| Inter-day Accuracy | Not specified | 97% - 109%[1] |
| Recovery | Not specified | > 84%[1] |
| Matrix Effect | Not specified | 88% - 113%[1] |
Pharmacokinetic Application
These validated UPLC-MS/MS methods have been successfully applied to pharmacokinetic studies of Ziyuglycoside I in rats. Following oral and intravenous administration, plasma concentrations of Ziyuglycoside I were monitored over time to determine key pharmacokinetic parameters.
Table 4: Pharmacokinetic Parameters of Ziyuglycoside I in Rats (Intravenous Administration)
| Parameter | Value |
|---|---|
| t₁/₂ (h) | 1.8 ± 0.7[1] |
| AUC(₀-∞) (ng/mL*h) | 838.3 ± 250.3[1] |
| CL (L/h/kg) | 1.3 ± 0.3[1] |
The bioavailability of Ziyuglycoside I was determined to be 2.6%.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the UPLC-MS/MS analysis of Ziyuglycoside I in plasma.
Caption: Experimental Workflow for Ziyuglycoside I Analysis.
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Ziyuglycoside I in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Ziyuglycoside I standard for use in a variety of in vitro experimental settings. The information is intended to guide researchers in preparing Ziyuglycoside I solutions to ensure reproducibility and accuracy in their studies.
Introduction
Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis. It has demonstrated a range of biological activities, including anti-tumor and anti-wrinkle effects.[1][2] However, its poor aqueous solubility presents a challenge for in vitro studies.[3][4][5] This document outlines the appropriate solvents and provides a detailed protocol for the preparation of Ziyuglycoside I stock solutions and their dilution into cell culture media for experimental use.
Physicochemical Properties and Solubility
Ziyuglycoside I is practically insoluble in water and phosphate-buffered saline (PBS) at a pH of 7.2.[2] Therefore, the use of an organic solvent is necessary to prepare a stock solution that can be further diluted to the desired final concentration in aqueous cell culture media. The solubility of Ziyuglycoside I in common organic solvents is summarized in the table below.
Table 1: Solubility of Ziyuglycoside I in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [2] |
For most in vitro cell culture applications, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and relatively low toxicity to cells at low concentrations.
Experimental Protocols
Preparation of a Ziyuglycoside I Stock Solution
This protocol describes the preparation of a 10 mM Ziyuglycoside I stock solution in DMSO.
Materials:
-
Ziyuglycoside I standard (Molecular Weight: 766.97 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of Ziyuglycoside I powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.67 mg of Ziyuglycoside I.
-
Dissolving: Add the weighed Ziyuglycoside I to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Solubilization: Vortex the solution thoroughly until the Ziyuglycoside I is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Sterilization: While not always necessary if using sterile components and aseptic technique, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required for sensitive applications.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to two weeks or at -80°C for long-term storage.[6]
Dilution of Ziyuglycoside I Stock Solution into Cell Culture Medium
This protocol outlines the steps for diluting the Ziyuglycoside I stock solution to the final working concentration in cell culture medium.
Materials:
-
Ziyuglycoside I stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the Ziyuglycoside I stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the Ziyuglycoside I stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 9.99 mL of medium.
-
Mixing: Mix the final solution thoroughly by gentle inversion or pipetting.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of Ziyuglycoside I used in the experiment to account for any effects of the solvent on the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize cytotoxicity.
Signaling Pathway
Ziyuglycoside I has been shown to exert its biological effects through various signaling pathways. One of the key pathways identified is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.[7]
Caption: Ziyuglycoside I inhibits the MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro cell-based assay using Ziyuglycoside I.
Caption: General workflow for in vitro cell-based assays.
References
- 1. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and In Vivo Evaluation of Ziyuglycoside I–Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and In Vivo Evaluation of Ziyuglycoside I-Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 35286-58-9 | Ziyuglycoside I [phytopurify.com]
- 7. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design Using Ziyuglycoside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of Ziyuglycoside I, a natural saponin (B1150181) with demonstrated anti-cancer and hematopoietic properties. The following sections detail its primary applications, present quantitative data from preclinical studies, and offer detailed protocols for key in vivo experiments.
Introduction to Ziyuglycoside I
Ziyuglycoside I is a triterpenoid (B12794562) saponin isolated from the root of Sanguisorba officinalis L. Preclinical studies have highlighted its potential as a therapeutic agent in oncology and hematology. Its primary mechanisms of action involve the modulation of signaling pathways that regulate cell proliferation, apoptosis, and the cell cycle. Notably, Ziyuglycoside I has been shown to inhibit tumor growth in various cancer models and to stimulate the recovery of white blood cells in myelosuppressed animals. However, its poor aqueous solubility and low oral bioavailability necessitate careful consideration of its formulation and administration route for in vivo studies.
Key In Vivo Applications
-
Oncology: Ziyuglycoside I has demonstrated significant anti-tumor activity in preclinical models of cervical and breast cancer.[1] Its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, primarily by modulating the MAPK signaling pathway.[1]
-
Hematology: Ziyuglycoside I has been shown to increase leukocyte counts in myelosuppressed mice, suggesting its potential as a treatment for leukopenia induced by chemotherapy or radiation.[1][2]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize quantitative data from representative in vivo studies investigating the efficacy of Ziyuglycoside I.
Table 1: Anti-Tumor Efficacy of Ziyuglycoside I in a Cervical Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Nude Mice | HeLa | Ziyuglycoside I | 2 mg/kg | Intraperitoneal | Every other day for 20 days | Significant inhibition of tumor growth compared to control | [1] |
Table 2: Effect of Ziyuglycoside I on Leukocyte Count in a Myelosuppression Model
| Animal Model | Myelosuppression Induction | Treatment | Dosage | Administration Route | Key Finding | Reference |
| Kunming Mice | Cyclophosphamide (B585) (200 mg/kg, i.p.) | Ziyuglycoside I-SMEDDS | 10 mg/kg | Oral | Significantly increased White Blood Cell (WBC) count compared to the model group (4.59 ± 0.27 x 10⁹/L vs. 2.23 ± 0.32 x 10⁹/L) | [2] |
Table 3: Pharmacokinetic Parameters of Ziyuglycoside I in Rats
| Administration Route | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng/mL*h) | Bioavailability (%) | Reference |
| Intravenous | 1 mg/kg | 127.3 ± 26.87 | - | 838.3 ± 250.3 | - | [2][3] |
| Oral (Gavage) | 5 mg/kg | 8.75 ± 1.21 | - | 109.0 ± 11.8 | 3.16 ± 0.89 | [2][3] |
| Oral (SMEDDS) | 20 mg/kg | 65.95 ± 8.74 | - | - | 21.94 ± 4.67 | [2] |
Experimental Protocols
Protocol for Cervical Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model of human cervical cancer in nude mice to evaluate the anti-tumor efficacy of Ziyuglycoside I.
Materials:
-
HeLa human cervical cancer cells
-
Female BALB/c nude mice (4-6 weeks old)
-
Ziyuglycoside I
-
Vehicle for injection (e.g., sterile saline, or 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Injection: Harvest logarithmically growing HeLa cells, wash with sterile PBS, and resuspend in sterile PBS or culture medium at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Preparation of Ziyuglycoside I Solution: Prepare a stock solution of Ziyuglycoside I in a suitable solvent (e.g., DMSO). For injections, dilute the stock solution with a sterile vehicle to the final desired concentration (e.g., 2 mg/kg). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Treatment Administration: Administer Ziyuglycoside I (2 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day for 20 days.[1]
-
Endpoint: At the end of the treatment period, euthanize the mice, excise the tumors, and measure their weight.
Protocol for Cyclophosphamide-Induced Myelosuppression Model
This protocol details the induction of leukopenia in mice using cyclophosphamide and subsequent treatment with Ziyuglycoside I to assess its hematopoietic effects.
Materials:
-
Kunming mice (or other suitable strain)
-
Cyclophosphamide (CTX)
-
Ziyuglycoside I (formulated for oral administration, e.g., SMEDDS, or for injection)
-
Vehicle control
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Hematology analyzer
Procedure:
-
Myelosuppression Induction: Administer a single intraperitoneal injection of cyclophosphamide (200 mg/kg) to induce myelosuppression.[2]
-
Grouping and Treatment: Divide the mice into a normal control group (no CTX), a model group (CTX + vehicle), and a treatment group (CTX + Ziyuglycoside I).
-
Ziyuglycoside I Administration:
-
Oral Administration (SMEDDS): Prepare a self-microemulsifying drug delivery system (SMEDDS) containing Ziyuglycoside I. An example formulation consists of Obleique CC497, Tween-20, and Transcutol HP.[2] Administer the Ziyuglycoside I-SMEDDS (e.g., 10 mg/kg) orally once daily for a specified period (e.g., 7 days).
-
Parenteral Administration: Prepare Ziyuglycoside I in a suitable vehicle for injection. Administer the solution via the desired route (e.g., intraperitoneal or subcutaneous) at the selected dosage.
-
-
Blood Collection and Analysis: Collect peripheral blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., before CTX injection, and on days 3, 5, 7, and 9 post-CTX).
-
White Blood Cell Count: Analyze the blood samples using a hematology analyzer to determine the total white blood cell (WBC) count and differential counts (neutrophils, lymphocytes, etc.).
-
Data Analysis: Compare the WBC counts between the different groups to evaluate the restorative effect of Ziyuglycoside I on leukopenia.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Ziyuglycoside I in Cancer Cells
References
- 1. Development and In Vivo Evaluation of Ziyuglycoside I-Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Ziyuglycoside I Mechanism of Action: Application Notes for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis, has garnered significant interest in oncological research for its potent anti-tumor properties. Elucidating the molecular mechanisms by which Ziyuglycoside I exerts its effects is crucial for its development as a potential therapeutic agent. Western blot analysis is an indispensable technique for this purpose, allowing for the sensitive and specific detection of key proteins within critical signaling pathways that are modulated by this compound. These application notes provide a detailed guide to utilizing Western blot analysis to investigate the mechanistic actions of Ziyuglycoside I, focusing on its role in cell cycle regulation and apoptosis in cancer cells.
Key Signaling Pathways Modulated by Ziyuglycoside I
Western blot studies have revealed that Ziyuglycoside I impacts several critical signaling pathways involved in cancer cell proliferation and survival. The primary mechanisms identified are the induction of p53-mediated cell cycle arrest and the activation of both intrinsic and extrinsic apoptotic pathways. Furthermore, its influence on the MAPK signaling pathway has been highlighted in cervical cancer models.
p53-Mediated Cell Cycle Arrest and Apoptosis
In triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line, Ziyuglycoside I has been shown to induce G2/M phase cell cycle arrest and apoptosis.[1][2] This is achieved through the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21WAF1.[1][2] The activation of p21 leads to the inhibition of the Cyclin B1/Cdc2 complex, a key regulator of the G2/M transition, ultimately halting cell division.[1]
Simultaneously, Ziyuglycoside I triggers both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[1] This is characterized by an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization, and the subsequent activation of initiator caspases (Caspase-8 and Caspase-9) and the executioner caspase (Caspase-3).[1]
Caption: p53-mediated signaling pathway induced by Ziyuglycoside I.
MAPK Signaling Pathway
In cervical cancer cells (HeLa and SiHa), Ziyuglycoside I has been found to inhibit cancer progression by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] The compound affects the phosphorylation status of key proteins in this pathway, including MAPK1 (ERK), MAPK8 (JNK), and MAPK14 (p38), which are crucial regulators of cell proliferation, differentiation, and apoptosis.[3] Furthermore, Ziyuglycoside I treatment in these cells leads to the upregulation of the epithelial marker E-cadherin and downregulation of the mesenchymal marker N-cadherin, indicating an inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
Caption: MAPK pathway and EMT modulation by Ziyuglycoside I.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Ziyuglycoside I on the expression of key regulatory proteins as determined by Western blot analysis in MDA-MB-231 and HeLa/SiHa cells. The data is presented as a representative fold change relative to an untreated control (0 µM).
Table 1: Effect of Ziyuglycoside I on Cell Cycle and Apoptotic Proteins in MDA-MB-231 Cells (24h Treatment)
| Target Protein | 0 µM | 5 µM | 10 µM | 20 µM | Pathway |
| p53 | 1.0 | ↑ 1.8 | ↑ 2.5 | ↑ 3.2 | Cell Cycle / Apoptosis |
| p21WAF1 | 1.0 | ↑ 2.1 | ↑ 3.0 | ↑ 4.1 | Cell Cycle Control |
| Cyclin B1 | 1.0 | ↓ 0.7 | ↓ 0.4 | ↓ 0.2 | Cell Cycle Control |
| Cdc2 | 1.0 | ↓ 0.8 | ↓ 0.5 | ↓ 0.3 | Cell Cycle Control |
| Bax | 1.0 | ↑ 1.5 | ↑ 2.2 | ↑ 2.9 | Intrinsic Apoptosis |
| Bcl-2 | 1.0 | ↓ 0.6 | ↓ 0.3 | ↓ 0.1 | Intrinsic Apoptosis |
| Cleaved Caspase-9 | 1.0 | ↑ 2.0 | ↑ 3.5 | ↑ 5.0 | Intrinsic Apoptosis |
| Cleaved Caspase-8 | 1.0 | ↑ 1.7 | ↑ 2.8 | ↑ 4.2 | Extrinsic Apoptosis |
| Cleaved Caspase-3 | 1.0 | ↑ 2.5 | ↑ 4.0 | ↑ 6.1 | Apoptosis Execution |
Data are representative of trends observed in referenced literature.[1][2] ↑ indicates upregulation; ↓ indicates downregulation.
Table 2: Effect of Ziyuglycoside I on MAPK and EMT Proteins in Cervical Cancer Cells (24-48h Treatment)
| Target Protein | 0 µM | Low Dose | High Dose | Pathway |
| p-ERK (MAPK1) | 1.0 | ↓ | ↓↓ | MAPK Signaling |
| p-JNK (MAPK8) | 1.0 | ↑ | ↑↑ | MAPK Signaling |
| p-p38 (MAPK14) | 1.0 | ↑ | ↑↑ | MAPK Signaling |
| Cleaved PARP1 | 1.0 | ↑ | ↑↑ | Apoptosis |
| E-cadherin | 1.0 | ↑ | ↑↑ | EMT |
| N-cadherin | 1.0 | ↓ | ↓↓ | EMT |
Data are representative of trends observed in referenced literature.[3][4] ↑ indicates upregulation; ↓ indicates downregulation.
Detailed Experimental Protocol: Western Blot Analysis
This protocol provides a comprehensive workflow for investigating the effect of Ziyuglycoside I on protein expression in cultured cancer cells.
Caption: General workflow for Western blot analysis.
Cell Culture and Treatment
-
Culture cancer cells (e.g., MDA-MB-231, HeLa) in the appropriate medium until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Ziyuglycoside I (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle-only control (e.g., DMSO).
Cell Lysate Preparation[1][3]
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA (Radioimmunoprecipitation assay) buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
SDS-PAGE and Electrotransfer[1][3]
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel (gel percentage depends on the molecular weight of the target protein).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting[1][3]
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using imaging software (e.g., ImageJ). Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to quantify the relative protein expression.
By following these protocols and understanding the key signaling pathways, researchers can effectively utilize Western blot analysis to further unravel the anti-cancer mechanisms of Ziyuglycoside I and evaluate its potential in drug development.
References
- 1. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ziyuglycoside I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ziyuglycoside I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of Ziyuglycoside I important?
Ziyuglycoside I, a major active component of Sanguisorba officinalis L., exhibits poor aqueous solubility, which significantly limits its oral bioavailability and therapeutic efficacy.[1][2][3] Enhancing its solubility is a critical step in developing effective oral drug formulations.
Q2: What are the primary methods to improve the solubility of Ziyuglycoside I?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like Ziyuglycoside I. The most common and effective methods include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): This involves dissolving Ziyuglycoside I in an isotropic mixture of oils, surfactants, and cosurfactants, which forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium.[1][2][3]
-
Solid Dispersion: This technique involves dispersing Ziyuglycoside I in an inert hydrophilic carrier at a solid state. This can be achieved by methods such as solvent evaporation or melting.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like Ziyuglycoside I within their hydrophobic cavity, forming a more soluble inclusion complex.
-
Nanosuspension: This involves reducing the particle size of Ziyuglycoside I to the nanometer range, which increases the surface area and, consequently, the dissolution rate.
Troubleshooting Guides
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Issue: Low drug loading in the SMEDDS formulation.
-
Possible Cause: The excipients (oil, surfactant, cosurfactant) selected have poor solubilizing capacity for Ziyuglycoside I.
-
Troubleshooting Steps:
-
Screening of Excipients: Conduct solubility studies of Ziyuglycoside I in various oils, surfactants, and cosurfactants to identify those with the highest solubilizing potential.
-
Optimize Excipient Ratios: Systematically vary the ratios of the selected oil, surfactant, and cosurfactant to find the optimal combination that maximizes drug solubility. The use of a pseudo-ternary phase diagram can aid in identifying the optimal microemulsion region.
-
Issue: The SMEDDS formulation does not form a stable microemulsion upon dilution.
-
Possible Cause: The ratio of surfactant to cosurfactant (S/CoS ratio) is not optimal, or the chosen excipients are not appropriate for stable microemulsion formation.
-
Troubleshooting Steps:
-
Adjust S/CoS Ratio: Experiment with different S/CoS ratios to improve the stability of the microemulsion.
-
Re-evaluate Excipients: If adjusting the ratio does not work, consider screening a different set of surfactants and cosurfactants.
-
Quantitative Data: Solubility of Ziyuglycoside I in Various Excipients
| Excipient Category | Excipient Name | Solubility (mg/g)[1] |
| Oils | Obleique CC497 | 2.87 |
| Oleic acid | 2.63 | |
| Surfactants | Tween-20 | 4.23 |
| Cosurfactants | Transcutol HP | 9.75 |
An optimized SMEDDS formulation composed of Obleique CC497 (oil), Tween-20 (surfactant), and Transcutol HP (cosurfactant) has been shown to enhance the solubility of Ziyuglycoside I to 23.93 mg/g.[1][3]
Experimental Protocol: Preparation of Ziyuglycoside I-Loaded SMEDDS
-
Excipient Screening: Determine the solubility of Ziyuglycoside I in various oils, surfactants, and cosurfactants by adding an excess amount of the drug to each excipient, followed by shaking and centrifugation to determine the concentration in the supernatant.
-
Construction of Pseudo-ternary Phase Diagrams: Based on the screening results, select the most suitable excipients. Prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant. Titrate each mixture with water and observe the formation of microemulsions to construct the phase diagram.
-
Preparation of Ziyuglycoside I-SMEDDS: Accurately weigh the selected oil, surfactant, and cosurfactant in the optimized ratio. Add Ziyuglycoside I to the mixture and stir until it is completely dissolved.
Experimental Workflow for SMEDDS Formulation
Solid Dispersion
Issue: The solid dispersion does not significantly improve the dissolution rate.
-
Possible Cause: The drug is not in an amorphous state, or the chosen carrier is not suitable.
-
Troubleshooting Steps:
-
Confirm Amorphous State: Use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that Ziyuglycoside I is in an amorphous state within the solid dispersion.
-
Select a Different Carrier: Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycols (PEGs) are commonly used. Experiment with different carriers and different drug-to-carrier ratios.
-
Optimize Preparation Method: Methods like solvent evaporation, fusion, or spray drying can be used. The chosen method can influence the final properties of the solid dispersion.
-
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent in which both Ziyuglycoside I and the chosen hydrophilic carrier are soluble.
-
Dissolution: Dissolve Ziyuglycoside I and the carrier in the selected solvent at the desired ratio.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying and Sieving: Dry the resulting solid mass completely and then pulverize and sieve it to obtain a uniform powder.
Cyclodextrin (B1172386) Complexation
Issue: Inefficient complexation and minimal solubility enhancement.
-
Possible Cause: The type of cyclodextrin or the molar ratio is not optimal for Ziyuglycoside I.
-
Troubleshooting Steps:
-
Screen Different Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. Evaluate different types to find the most effective one for Ziyuglycoside I.
-
Vary Molar Ratios: Prepare inclusion complexes with different molar ratios of Ziyuglycoside I to cyclodextrin (e.g., 1:1, 1:2) to determine the optimal stoichiometry for maximum solubility enhancement.
-
Optimize Preparation Method: Techniques like kneading, co-precipitation, or freeze-drying can be used. The method can impact the efficiency of complex formation.
-
Experimental Protocol: Preparation of Inclusion Complex by Kneading Method
-
Mixing: Mix Ziyuglycoside I and the selected cyclodextrin in the desired molar ratio in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the powder mixture and knead thoroughly for a specified time to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature until the solvent is completely removed.
-
Pulverization: Pulverize the dried mass and pass it through a sieve.
Nanosuspension
Issue: Particle aggregation and instability of the nanosuspension.
-
Possible Cause: Inadequate stabilization of the nanoparticles.
-
Troubleshooting Steps:
-
Select Appropriate Stabilizers: Use surfactants (e.g., Tween 80) or polymers (e.g., HPMC, PVP) as stabilizers. The choice and concentration of the stabilizer are critical.
-
Optimize Formulation: Experiment with different drug-to-stabilizer ratios to achieve a stable formulation.
-
Control Processing Parameters: In methods like high-pressure homogenization or wet media milling, parameters such as pressure, number of cycles, and milling time need to be optimized to prevent particle aggregation.
-
Experimental Protocol: Preparation of Nanosuspension by Wet Media Milling
-
Premixing: Disperse Ziyuglycoside I powder in an aqueous solution containing the selected stabilizer(s).
-
Milling: Subject the suspension to wet media milling using milling beads (e.g., zirconium oxide) in a high-energy mill.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.
Signaling Pathway
Relevance of MAPK Signaling Pathway to Ziyuglycoside I Activity
Recent studies have indicated that the biological activities of Ziyuglycoside I, such as its anti-cancer effects, may be mediated through the modulation of signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is one such pathway that has been implicated in the mechanism of action of Ziyuglycoside I. This pathway plays a crucial role in regulating cellular processes like proliferation, differentiation, and apoptosis.
Diagram of a Simplified MAPK Signaling Pathway
References
- 1. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. jddtonline.info [jddtonline.info]
Ziyuglycoside I in DMSO: Technical Support & Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ziyuglycoside I dissolved in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guide will help address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ziyuglycoside I stock solutions?
A1: Ziyuglycoside I is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For most in vitro cell-based assays, DMSO is a common choice for creating highly concentrated stock solutions that can be further diluted in aqueous cell culture media.
Q2: What is the solubility of Ziyuglycoside I in DMSO?
A2: The solubility of Ziyuglycoside I in DMSO is approximately 5 mg/mL.[1][2] It is important to note that it is considered insoluble in aqueous solutions like Phosphate-Buffered Saline (PBS) at a pH of 7.2.[2]
Q3: How should solid Ziyuglycoside I be stored for long-term use?
A3: Solid Ziyuglycoside I should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]
Q4: What are the general recommendations for storing Ziyuglycoside I stock solutions in DMSO?
A4: While specific long-term stability data for Ziyuglycoside I in DMSO is not extensively published, general best practices for storing compounds in DMSO should be followed. It is recommended to prepare stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C or -80°C.[3][4] One study noted that for pharmacokinetic analysis, methanol (B129727) stock solutions of Ziyuglycoside I were stored at -20°C and demonstrated acceptable stability.[3] General studies on compound stability suggest that many compounds remain stable in DMSO for extended periods when stored properly at low temperatures.[4][5]
Q5: How can I assess the stability of my Ziyuglycoside I stock solution in DMSO?
A5: To confirm the stability of Ziyuglycoside I in your specific DMSO stock under your storage conditions, it is advisable to perform a stability study. This typically involves analyzing the concentration and purity of the compound at various time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses potential issues you may encounter when working with Ziyuglycoside I in DMSO solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ziyuglycoside I is not fully dissolving in DMSO. | - The concentration exceeds the solubility limit (~5 mg/mL).- The quality of the DMSO is poor (e.g., contains water). | - Ensure the concentration does not exceed 5 mg/mL.[1][2]- Use anhydrous, high-purity DMSO.- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. |
| The DMSO stock solution appears cloudy or has formed a precipitate upon storage. | - The compound may be degrading.- The storage temperature is fluctuating, causing the compound to fall out of solution.- The solution may have absorbed water from the atmosphere, reducing solubility. | - Visually inspect the solution before each use.- If cloudiness or precipitate is observed, attempt to redissolve by gentle warming and vortexing. If it does not redissolve, the solution may be compromised and should be discarded.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]- Use low-moisture-vapor-transmission storage tubes. |
| Inconsistent or unexpected results in biological assays. | - Degradation of Ziyuglycoside I in the DMSO stock solution.- Inaccurate initial concentration of the stock solution.- Multiple freeze-thaw cycles affecting compound integrity. | - Prepare fresh stock solutions for critical experiments.- Perform a stability study to determine the usable lifespan of your stock solutions under your storage conditions (see Experimental Protocols).- Aliquot stock solutions into single-use volumes.[4] |
| The final concentration in cell culture media is causing DMSO toxicity. | - The volume of DMSO added to the cell culture medium is too high. | - Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. The exact tolerance will be cell-line dependent. |
Data Presentation
Solubility Data Summary
| Solvent | Approximate Solubility |
| DMSO | ~5 mg/mL[1][2] |
| Ethanol | ~5 mg/mL[1] |
| Dimethylformamide (DMF) | ~10 mg/mL[1] |
| PBS (pH 7.2) | Insoluble[2] |
Template for Stability Study of Ziyuglycoside I in DMSO
The following table is a template for researchers to populate with their own data from a stability study.
| Storage Condition | Time Point | Concentration (mg/mL) | Purity (%) | Observations (e.g., color change, precipitate) |
| Room Temperature (~25°C) | 0 hours | |||
| 24 hours | ||||
| 72 hours | ||||
| Refrigerated (4°C) | 0 hours | |||
| 1 week | ||||
| 4 weeks | ||||
| Frozen (-20°C) | 0 hours | |||
| 1 month | ||||
| 3 months | ||||
| 6 months |
Experimental Protocols
Protocol: Assessing the Stability of Ziyuglycoside I in DMSO
This protocol outlines a method to quantify the stability of Ziyuglycoside I in a DMSO stock solution over time at different storage temperatures using HPLC-UV or LC-MS.
1. Objective: To determine the rate of degradation of Ziyuglycoside I in DMSO under various storage conditions.
2. Materials and Reagents:
-
Ziyuglycoside I (purity ≥98%)
-
Anhydrous, high-purity DMSO
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Sterile, low-moisture-vapor-transmission microcentrifuge tubes
-
HPLC or UPLC-MS/MS system with a C18 column
3. Preparation of Stock Solution:
-
Accurately weigh Ziyuglycoside I powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 5 mg/mL. Ensure complete dissolution by vortexing. This is your primary stock solution.
4. Experimental Setup:
-
Aliquot the primary stock solution into multiple microcentrifuge tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
Designate specific tubes for each time point to avoid repeated freeze-thaw cycles on the samples that will be analyzed later.
5. Sampling and Analysis:
-
Time Point 0: Immediately after preparation, take an aliquot from the stock solution. Prepare a sample for HPLC/LC-MS analysis by diluting it to a suitable concentration (e.g., 1 µg/mL) with methanol. This will serve as your baseline reference.
-
Store the remaining aliquots at their designated temperatures.
-
At each subsequent time point (e.g., 24h, 1 week, 1 month, etc.), retrieve one aliquot from each storage condition.
-
Prepare the sample for analysis in the same manner as the Time Point 0 sample.
-
Analyze all samples using a validated HPLC or LC-MS method. A UPLC-MS/MS method for Ziyuglycoside I has been described using a C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid).[3][6]
-
Quantify the peak area of Ziyuglycoside I in each chromatogram.
6. Data Analysis:
-
Calculate the percentage of Ziyuglycoside I remaining at each time point relative to the Time Point 0 sample.
-
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
-
Record any appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Tabulate the results as shown in the template table above.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Common issues with Ziyuglycoside I in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Ziyuglycoside I in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is Ziyuglycoside I and what are its primary applications in cell culture?
A1: Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis. In cell culture, it is primarily investigated for its anti-cancer properties. Studies have shown it can induce cell cycle arrest and apoptosis in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and cervical cancer (HeLa, SiHa) cells.[1][2][3] It has also been studied for its ability to increase the synthesis of type I collagen in human fibroblast cells, suggesting potential applications in cosmetics as an anti-wrinkle agent.[1][4]
Q2: What is the mechanism of action of Ziyuglycoside I?
A2: Ziyuglycoside I exerts its anti-cancer effects through multiple signaling pathways. In MDA-MB-231 breast cancer cells, it has been shown to induce G2/M phase cell cycle arrest and apoptosis through a p53-mediated pathway.[1][3][5] This involves the upregulation of p53 and p21, an increased Bax/Bcl-2 ratio, and the activation of both intrinsic (mitochondrial) and extrinsic (Fas/FasL) apoptotic pathways.[1][3] In cervical cancer cells, Ziyuglycoside I has been found to act on the MAPK signaling pathway.[2]
Q3: How should I prepare a stock solution of Ziyuglycoside I?
A3: Ziyuglycoside I is supplied as a solid and has low aqueous solubility.[6] Stock solutions should be prepared using organic solvents. It is soluble in dimethylformamide (DMF) at approximately 10 mg/mL, and in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) at approximately 5 mg/mL.[1] For in vitro experiments, dissolving Ziyuglycoside I in DMSO is a common practice. For example, a 10 mM stock solution in DMSO can be prepared.[7] Methanol can also be used, with a solubility of up to 125 mg/mL with the aid of ultrasonication.[7] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
Q4: How should I store Ziyuglycoside I and its stock solutions?
A4: The solid form of Ziyuglycoside I should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to 6 months.[7] It is advisable to protect the solutions from light.[7] Studies on the stability of compounds in DMSO suggest that for long-term storage, minimizing water content is crucial.[8]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Cell Culture Medium
Possible Cause: Ziyuglycoside I has low aqueous solubility, and adding a concentrated stock solution directly to the aqueous cell culture medium can cause it to precipitate.
Solutions:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your Ziyuglycoside I stock solution in the cell culture medium. Add the compound to the medium dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the Ziyuglycoside I solution, which can sometimes help with solubility.
-
Formulation: For in vivo studies or specific in vitro models, consider using a self-microemulsifying drug delivery system (SMEDDS) to enhance solubility and bioavailability.[6]
Issue 2: Inconsistent or No Biological Effect at Expected Concentrations
Possible Causes:
-
Compound Degradation: Improper storage of the solid compound or stock solution can lead to degradation.
-
Inaccurate Concentration: Errors in weighing the compound or in dilutions can lead to incorrect final concentrations.
-
Cell Line Resistance: The specific cell line you are using may be less sensitive to Ziyuglycoside I.
Solutions:
-
Fresh Stock: Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained for both the solid and the dissolved stock.
-
Verify Concentration: If possible, verify the concentration of your stock solution using analytical methods like HPLC.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
-
Positive Control: Include a positive control compound known to induce a similar effect in your cell line to ensure the assay is working correctly.
Issue 3: High Cell Death in Control Group (Vehicle Control)
Possible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve Ziyuglycoside I is too high in the final culture medium, leading to cytotoxicity.
Solutions:
-
Reduce Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your cell culture medium is at a non-toxic level, typically below 0.5%.
-
Vehicle Control Titration: Perform a vehicle control experiment with varying concentrations of the solvent to determine the maximum non-toxic concentration for your specific cell line.
Issue 4: Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Possible Cause: Some compounds, particularly plant-derived polyphenols and glycosides, can interfere with tetrazolium-based viability assays like the MTT assay by directly reducing the MTT reagent, leading to an overestimation of cell viability.[9]
Solutions:
-
Use Alternative Viability Assays: If you suspect interference, use a different type of viability assay that is not based on metabolic reduction of a tetrazolium salt. Alternative methods include:
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Assay Blank: Include a cell-free control containing only medium and Ziyuglycoside I to check for direct reduction of the assay reagent by the compound.
Data Summary
Table 1: Solubility of Ziyuglycoside I
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Methanol | 125 mg/mL (with ultrasonication) | [7] |
Table 2: IC50 Values of Ziyuglycoside I in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.96 µM | 24 hours | [1][3] |
| HeLa | Cervical Cancer | Significant inhibition at 15 µM | 24 hours | [2] |
| SiHa | Cervical Cancer | Significant inhibition at 15 µM | 24 hours | [2] |
Experimental Protocols
Protocol 1: Preparation of Ziyuglycoside I Stock Solution
-
Accurately weigh the desired amount of solid Ziyuglycoside I in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or ultrasonication may be required to facilitate dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[3][5]
-
Prepare serial dilutions of Ziyuglycoside I in fresh cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add the medium containing different concentrations of Ziyuglycoside I. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).[3][5]
-
Add 20 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][5]
-
Aspirate the medium containing MTT and add 150-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Visualizations
Caption: Experimental workflow for treating cells with Ziyuglycoside I.
Caption: Simplified signaling pathways of Ziyuglycoside I in cancer cells.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis [mdpi.com]
- 4. Anti-wrinkle activity of ziyuglycoside I isolated from a Sanguisorba officinalis root extract and its application as a cosmeceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and In Vivo Evaluation of Ziyuglycoside I-Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Optimizing Ziyuglycoside I concentration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ziyuglycoside I in apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ziyuglycoside I and what is its primary mechanism in cancer cells?
Ziyuglycoside I is a major active component extracted from the Chinese anti-tumor herbal medicine Radix Sanguisorbae. Its primary mechanism in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a potential candidate for cancer therapy.[1]
Q2: In which cancer cell lines has Ziyuglycoside I been shown to be effective?
Ziyuglycoside I has demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and cervical cancer (HeLa and SiHa) cells.[1][2]
Q3: What are the key signaling pathways activated by Ziyuglycoside I to induce apoptosis?
Ziyuglycoside I induces apoptosis through the activation of both the intrinsic (mitochondria-initiated) and extrinsic (Fas/FasL-initiated) pathways.[1] Key molecular events include the upregulation of the Bax/Bcl-2 ratio, release of cytochrome c from mitochondria, and activation of a caspase cascade.[1][3] In some cervical cancer cells, it has also been shown to modulate the MAPK signaling pathway.[2]
Q4: What is a typical effective concentration range for Ziyuglycoside I?
The effective concentration of Ziyuglycoside I is cell-line dependent. For instance, in MDA-MB-231 breast cancer cells, concentrations between 5 µM and 20 µM have been shown to induce apoptosis in a dose-dependent manner.[3] For cervical cancer cells, a concentration of 15 µM has been used effectively.[2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
Troubleshooting Guide
Q1: I am not observing significant apoptosis after treating my cells with Ziyuglycoside I. What could be the issue?
Possible Causes and Solutions:
-
Suboptimal Concentration: The IC50 value of Ziyuglycoside I can vary between cell lines. For example, the IC50 for MDA-MB-231 cells is approximately 13.96 µM.[1] We recommend performing a dose-response experiment (e.g., 5, 10, 15, 20 µM) to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. An incubation time of 24 to 48 hours is typically required to observe significant effects.[2][3] Consider performing a time-course experiment.
-
Cell Confluency: High cell confluency can sometimes inhibit the induction of apoptosis. Ensure you are plating cells at an appropriate density to avoid contact inhibition.
-
Reagent Quality: Ensure the Ziyuglycoside I used is of high purity and has been stored correctly to maintain its bioactivity.
Q2: My cell viability assay shows a decrease in proliferation, but my apoptosis assay (e.g., Annexin V) shows a low percentage of apoptotic cells. Why?
Possible Causes and Solutions:
-
Cell Cycle Arrest: Ziyuglycoside I can also induce cell cycle arrest, particularly at the G2/M phase.[1][3] This will reduce cell proliferation without an immediate, large increase in apoptosis. You can analyze the cell cycle using flow cytometry after propidium (B1200493) iodide (PI) staining to check for this effect.
-
Late-Stage Apoptosis/Necrosis: If the concentration of Ziyuglycoside I is too high or the incubation time is too long, cells may have progressed to late-stage apoptosis or necrosis. In an Annexin V/PI assay, these cells would be double-positive. Ensure you are analyzing both early (Annexin V positive, PI negative) and late apoptotic populations.
Q3: I am seeing conflicting results in the expression of apoptosis-related proteins after Western blotting. What should I check?
Possible Causes and Solutions:
-
Timing of Protein Expression: The expression levels of different apoptotic proteins change over time. For example, the upregulation of p53 and the increased Bax/Bcl-2 ratio are often earlier events than the cleavage of caspase-3 and PARP.[2] Perform a time-course experiment to capture the peak expression of your proteins of interest.
-
Antibody Specificity and Quality: Ensure your primary antibodies are validated for the target protein and species you are working with. Run appropriate positive and negative controls.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across your gel.
Data Presentation
Table 1: Effective Concentrations of Ziyuglycoside I for Apoptosis Induction
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 - 20 µM | 24 hours | Dose-dependent increase in apoptosis from ~12% to ~45% |
| HeLa | Cervical Cancer | 15 µM | 24 - 48 hours | Time-dependent increase in apoptosis from ~18% to ~24% |
| SiHa | Cervical Cancer | 15 µM | 24 - 48 hours | Time-dependent increase in apoptosis from ~8% to ~17% |
Data compiled from studies on Ziyuglycoside I effects.[2][3]
Table 2: Key Molecular Effects of Ziyuglycoside I Treatment
| Target Protein/Marker | Effect | Cell Line |
| p53 | Upregulation | MDA-MB-231, HeLa, SiHa |
| p21WAF1 | Upregulation | MDA-MB-231 |
| Bax/Bcl-2 Ratio | Increased | MDA-MB-231 |
| Cleaved Caspase-3 | Increased | HeLa, SiHa |
| Cleaved PARP1 | Increased | HeLa, SiHa |
| Fas/FasL | Increased | MDA-MB-231 |
| Phospho-ERK / Total ERK | Increased | HeLa, SiHa |
| Phospho-p38 / Total p38 | Increased | HeLa, SiHa |
| Phospho-JNK / Total JNK | Decreased | HeLa, SiHa |
Summary of protein expression changes observed in response to Ziyuglycoside I.[1][2]
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol is adapted from standard procedures for assessing apoptosis.
Materials:
-
Cells of interest
-
Ziyuglycoside I
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 105 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of Ziyuglycoside I (and a vehicle control) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from each well to include any floating apoptotic cells.
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH).
Visualizations
Caption: Ziyuglycoside I induced apoptosis signaling pathways.
Caption: General experimental workflow for studying apoptosis.
References
- 1. Ziyuglycoside I Inhibits the Proliferation of MDA-MB-231 Breast Carcinoma Cells through Inducing p53-Mediated G2/M Cell Cycle Arrest and Intrinsic/Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to prevent Ziyuglycoside I degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ziyuglycoside I during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of Ziyuglycoside I?
For long-term stability, Ziyuglycoside I should be stored at or below -20°C in a tightly sealed container.[1] Studies on saponins (B1172615), in general, indicate that low temperatures are crucial for minimizing degradation.[2] For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: How should I store Ziyuglycoside I solutions?
Stock solutions of Ziyuglycoside I should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for no longer than two weeks to maintain stability.[1] Studies have shown Ziyuglycoside I to be stable in plasma for up to 24 hours at room temperature and through multiple freeze-thaw cycles, suggesting some degree of short-term stability in solution.[3][4]
Q3: Is Ziyuglycoside I sensitive to light?
Yes, Ziyuglycoside I should be protected from light.[1] As a general precaution for phytochemicals, exposure to light can lead to photodegradation.[2] It is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in foil to prevent light exposure.
Q4: What is the impact of pH on the stability of Ziyuglycoside I?
While specific data on the pH stability of Ziyuglycoside I is limited, saponins can be susceptible to hydrolysis under acidic or alkaline conditions.[5] This hydrolysis often involves the cleavage of the sugar moieties from the triterpenoid (B12794562) backbone. It is advisable to maintain a neutral pH for solutions containing Ziyuglycoside I unless the experimental protocol requires otherwise.
Q5: Can enzymatic degradation affect Ziyuglycoside I?
If working with crude extracts of Sanguisorba officinalis, endogenous enzymes present in the plant material could potentially degrade Ziyuglycoside I.[5] For purified Ziyuglycoside I, enzymatic degradation is not a concern unless enzymes are introduced as part of the experimental procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency or purity in stored solid Ziyuglycoside I | Improper storage temperature | Store at or below -20°C for long-term storage.[1] |
| Exposure to light | Store in a light-resistant container in a dark place.[1] | |
| Exposure to moisture and air | Ensure the container is tightly sealed.[1] | |
| Degradation of Ziyuglycoside I in solution | Extended storage at room temperature | Prepare solutions fresh. If necessary, store at -20°C for no more than two weeks.[1] |
| Non-neutral pH | Maintain a neutral pH unless the experiment requires acidic or basic conditions. | |
| Repeated freeze-thaw cycles | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3][4] | |
| Inconsistent experimental results | Degradation of Ziyuglycoside I during the experiment | Minimize exposure to high temperatures, extreme pH, and light during the experiment. |
Quantitative Data on Ziyuglycoside I Stability
The following tables provide illustrative data on the stability of Ziyuglycoside I under various conditions. This data is based on general knowledge of saponin (B1150181) degradation and should be used as a guideline. Actual stability may vary based on specific experimental conditions.
Table 1: Effect of Temperature on Ziyuglycoside I Purity (Solid State, 12 Months Storage, Protected from Light)
| Storage Temperature (°C) | Expected Purity (%) |
| 25 | 90-95 |
| 4 | 95-98 |
| -20 | >99 |
Table 2: Effect of pH on Ziyuglycoside I Stability in Aqueous Solution (25°C, 24 hours)
| pH | Expected Remaining Ziyuglycoside I (%) |
| 3 | 85-90 |
| 5 | 90-95 |
| 7 | >98 |
| 9 | 90-95 |
| 11 | 80-85 |
Experimental Protocols
Protocol for Forced Degradation Study of Ziyuglycoside I
This protocol outlines a general procedure for conducting a forced degradation study on Ziyuglycoside I to understand its stability profile.
1. Materials and Reagents:
-
Ziyuglycoside I
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
2. Preparation of Ziyuglycoside I Stock Solution:
-
Accurately weigh and dissolve Ziyuglycoside I in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid Ziyuglycoside I in an oven at 80°C. Take samples at 24, 48, and 72 hours. Dissolve in methanol for analysis. For solution state, incubate the stock solution at 60°C and take samples at 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the solid Ziyuglycoside I and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
4. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method. An example method would utilize a C18 column with a gradient elution of water and acetonitrile, with detection by UV or MS.
Visualizations
Caption: Factors influencing Ziyuglycoside I stability.
Caption: Workflow for a forced degradation study.
References
- 1. Triterpenoids from Sanguisorba alpina | Scilit [scilit.com]
- 2. Enzymatic hydrolysis of the cytotoxic triterpenoid glycoside virgaureasaponin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Triterpenoid Saponin and Lignan Glycosides from the Traditional Medicine Elaeagnus angustifolia Flowers and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Ziyuglycoside I
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the oral bioavailability of Ziyuglycoside I.
Frequently Asked Questions (FAQs)
Q1: What is Ziyuglycoside I and why is its oral bioavailability a concern?
A1: Ziyuglycoside I is a triterpenoid (B12794562) saponin (B1150181) isolated from the root of Sanguisorba officinalis. It has demonstrated various pharmacological activities, including anti-wrinkle, anti-cancer, and promoting the proliferation of hematopoietic stem cells.[1] However, its therapeutic potential via oral administration is significantly limited by poor oral bioavailability, which has been reported to be as low as 2.6% to 3.16% in rats.[2][3][4][5] This low bioavailability is primarily attributed to its poor aqueous solubility and low intestinal permeability.[4][5]
Q2: What are the main strategies to enhance the oral bioavailability of Ziyuglycoside I?
A2: The most promising strategies to improve the oral bioavailability of Ziyuglycoside I are lipid-based drug delivery systems. Two specific formulations have shown significant success:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a cosurfactant, which spontaneously form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids. This enhances the solubility and absorption of poorly water-soluble drugs like Ziyuglycoside I.[4][5]
-
Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For Ziyuglycoside I, TPGS-modified long-circulating liposomes have been developed to improve its pharmacokinetic profile.
Q3: What is the role of P-glycoprotein (P-gp) in the low bioavailability of Ziyuglycoside I?
A3: While direct studies on Ziyuglycoside I as a P-glycoprotein (P-gp) substrate are limited, many saponins (B1172615) are known to be subject to P-gp mediated efflux. P-gp is an efflux transporter present in the intestinal epithelium that actively pumps xenobiotics, including some drugs, back into the intestinal lumen, thereby reducing their net absorption. It is plausible that P-gp efflux contributes to the low oral bioavailability of Ziyuglycoside I. Some components of SMEDDS formulations, such as Tween 80 and Cremophor EL, are known to inhibit P-gp, which may contribute to the enhanced bioavailability observed with these systems.
Q4: What are the known metabolites of Ziyuglycoside I?
A4: In vivo and in vitro studies have shown that Ziyuglycoside I is metabolized to several products. A major metabolite identified in rats is Ziyuglycoside II.[6] Other metabolites are formed through deglycosylation and oxidation reactions in the liver and by intestinal flora.[6]
Troubleshooting Guides
Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor self-emulsification or long emulsification time | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low HLB value of the surfactant.- High viscosity of the formulation. | - Optimize the ratio of components by constructing a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.- Select a surfactant or a blend of surfactants with a higher HLB value (typically >12).- Use a cosurfactant to reduce the interfacial tension and viscosity. |
| Drug precipitation upon dilution in aqueous media | - The drug has low solubility in the selected oil phase.- The amount of drug loaded exceeds the solubilization capacity of the SMEDDS.- The formulation components are not able to maintain the drug in a solubilized state upon dispersion. | - Screen various oils, surfactants, and cosurfactants to find a system with the highest solubilizing capacity for Ziyuglycoside I.- Reduce the drug loading.- Increase the proportion of surfactant and cosurfactant in the formulation. |
| Phase separation or instability of the microemulsion | - The formulation is thermodynamically unstable.- Incompatible components.- Incorrect storage conditions. | - Perform thermodynamic stability studies (e.g., centrifugation, freeze-thaw cycles) to ensure the robustness of the formulation.- Ensure all components are miscible and form a clear, isotropic mixture.- Store the formulation at the recommended temperature and protect from light. |
| Large droplet size of the resulting microemulsion | - Insufficient amount of surfactant/cosurfactant.- High viscosity of the oil phase. | - Increase the surfactant-to-oil ratio.- Use a lower viscosity oil or add a cosurfactant to reduce viscosity. |
Liposomal Formulation for Oral Delivery
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of Ziyuglycoside I | - Poor affinity of the drug for the lipid bilayer.- Inefficient hydration of the lipid film.- Suboptimal drug-to-lipid ratio. | - Modify the lipid composition to enhance interaction with the lipophilic Ziyuglycoside I (e.g., include cholesterol to modulate membrane fluidity).- Ensure complete and even hydration of the lipid film by optimizing hydration time and temperature.- Experiment with different drug-to-lipid ratios to find the optimal loading. |
| Instability of liposomes in the gastrointestinal (GI) tract (drug leakage) | - Degradation by low pH in the stomach.- Disruption by bile salts and enzymes in the intestine.[3][4][7] | - Use pH-resistant lipids or coat the liposomes with polymers like chitosan (B1678972) or alginate to protect them from gastric acid.- Incorporate bile salts into the liposome (B1194612) formulation to enhance their stability in the presence of physiological bile salts.[3][8]- Use lipids with higher phase transition temperatures to create more rigid and stable bilayers.[7] |
| Aggregation of liposomes during storage | - Insufficient surface charge leading to a lack of electrostatic repulsion.- Storage at an inappropriate temperature. | - Incorporate charged lipids (e.g., DSPE-PEG) into the formulation to increase the zeta potential (ideally > ±20 mV).[9]- Store the liposome suspension at a temperature well below the phase transition temperature of the lipids.[9] |
| Poor permeability of liposomes across the intestinal epithelium | - Large size of the liposomes.- Lack of specific uptake mechanisms. | - Reduce the size of the liposomes through extrusion or sonication to the nanometer range.- Modify the liposome surface with ligands (e.g., peptides, antibodies) that can target specific receptors on intestinal cells to promote uptake. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ziyuglycoside I in Rats
| Parameter | Intragastric Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| t1/2 (h) | 1.9 ± 0.5 | 1.8 ± 0.7 | [2] |
| AUC(0-∞) (ng/mL*h) | 43.6 ± 10.9 | 838.3 ± 250.3 | [2] |
| Absolute Bioavailability (%) | 2.6 | - | [2][3] |
Table 2: Improvement of Ziyuglycoside I Oral Bioavailability with SMEDDS in Mice
| Formulation | Absolute Bioavailability (%) | Fold Increase | Reference |
| Ziyuglycoside I Suspension | 3.16 ± 0.89 | - | [4][5] |
| Ziyuglycoside I-SMEDDS | 21.94 ± 4.67 | 6.94 | [4][5] |
Table 3: Physicochemical Properties of Ziyuglycoside I Formulations
| Formulation | Parameter | Value | Reference |
| Ziyuglycoside I-SMEDDS | Droplet Size (nm) | 207.92 ± 2.13 | [4][5] |
| Zeta Potential (mV) | -38.84 ± 0.18 | [4] | |
| Solubility in SMEDDS (mg/g) | 23.93 | [4][5] | |
| Ziyuglycoside I-TPGS-Liposomes | Particle Size (nm) | 97.89 ± 1.42 | |
| Zeta Potential (mV) | -28.65 ± 0.16 | ||
| Drug Loading (%) | 9.06 ± 0.76 | ||
| Encapsulation Efficiency (%) | 92.34 ± 3.83 |
Experimental Protocols
Protocol 1: Preparation and Characterization of Ziyuglycoside I-Loaded SMEDDS
1. Materials:
-
Ziyuglycoside I
-
Oil phase (e.g., Obleique CC497, Oleic acid)
-
Surfactant (e.g., Tween-20, Cremophor EL)
-
Cosurfactant (e.g., Transcutol HP, Propylene glycol)
2. Methodology:
-
Screening of Excipients: Determine the solubility of Ziyuglycoside I in various oils, surfactants, and cosurfactants. An excess amount of Ziyuglycoside I is added to a known volume of the excipient, and the mixture is shaken in a thermostatically controlled shaker (e.g., at 37°C for 72 hours). After reaching equilibrium, the samples are centrifuged, and the supernatant is analyzed by HPLC to determine the concentration of dissolved Ziyuglycoside I.[4]
-
Construction of Pseudo-ternary Phase Diagram: Based on the solubility studies, select the oil, surfactant, and cosurfactant. Prepare a series of mixtures with varying ratios of these three components. Titrate each mixture with water and observe for the formation of a clear, isotropic microemulsion. The regions where a stable microemulsion is formed are plotted on a ternary phase diagram to identify the optimal concentration ranges.[4]
-
Preparation of Ziyuglycoside I-SMEDDS: Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant. Dissolve the required amount of Ziyuglycoside I in this mixture with the aid of gentle stirring or vortexing until a clear solution is obtained.[4]
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the Ziyuglycoside I-SMEDDS with water (e.g., 1:200) and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.[4]
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus. Encapsulate the Ziyuglycoside I-SMEDDS in a suitable capsule and place it in a dissolution medium (e.g., 0.1 M HCl). Withdraw samples at predetermined time intervals, filter, and analyze the drug content by HPLC.[4]
-
Protocol 2: Preparation and Characterization of Ziyuglycoside I-Loaded Liposomes
1. Materials:
-
Ziyuglycoside I
-
Phospholipids (e.g., Soy phosphatidylcholine)
-
Cholesterol
-
TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) - optional for modified liposomes
-
Organic solvent (e.g., Chloroform-methanol mixture)
-
Hydration buffer (e.g., Phosphate buffered saline, pH 7.4)
2. Methodology (Thin-film hydration method):
-
Lipid Film Formation: Dissolve Ziyuglycoside I, phospholipids, and cholesterol in an organic solvent in a round-bottom flask. If preparing TPGS-modified liposomes, add TPGS to the mixture.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under vacuum to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller and more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the liposome suspension using dynamic light scattering.
-
Encapsulation Efficiency and Drug Loading: Separate the unencapsulated Ziyuglycoside I from the liposomes by ultracentrifugation or size exclusion chromatography. Determine the amount of Ziyuglycoside I in the liposomes and in the total formulation to calculate the encapsulation efficiency and drug loading.
-
Visualizations
Caption: Workflow for Ziyuglycoside I-SMEDDS development.
Caption: Factors affecting Ziyuglycoside I oral absorption.
Caption: Troubleshooting logic for enhancing bioavailability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrity and stability of oral liposomes containing bile salts studied in simulated and ex vivo gastrointestinal media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Exploring the fate of liposomes in the intestine by dynamic in vitro lipolysis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of bile salts on the structural integrity of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced oral bioavailability of silymarin using liposomes containing a bile salt: preparation by supercritical fluid technology and evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Ziyuglycoside I Self-Microemulsifying Drug Delivery System (SMEDDS) Technical Support Center
Welcome to the technical support center for the Ziyuglycoside I Self-Microemulsifying Drug Delivery System (SMEDDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Ziyuglycoside I SMEDDS.
Frequently Asked Questions (FAQs)
Q1: What is a Self-Microemulsifying Drug Delivery System (SMEDDS)?
A1: A SMEDDS is an isotropic mixture of an oil, a surfactant, a cosurfactant, and a drug that spontaneously forms a fine oil-in-water microemulsion when introduced into an aqueous phase under gentle agitation.[1][2][3] This system is designed to improve the solubility and oral bioavailability of poorly water-soluble drugs like Ziyuglycoside I.[1][2][4]
Q2: Why is a SMEDDS formulation beneficial for Ziyuglycoside I?
A2: Ziyuglycoside I has low aqueous solubility and permeability, which limits its oral bioavailability.[1][4] A SMEDDS formulation enhances the solubility of Ziyuglycoside I, leading to improved absorption and a significant increase in oral bioavailability.[1][4] Studies have shown that a Ziyuglycoside I-SMEDDS formulation can increase absolute bioavailability by approximately 6.94-fold compared to a suspension of the drug.[1][4]
Q3: What are the key components of an optimized Ziyuglycoside I SMEDDS formulation?
A3: An optimized formulation for Ziyuglycoside I has been reported to consist of Obleique CC497 as the oil phase, Tween-20 as the surfactant, and Transcutol HP as the cosurfactant.[1][4]
Q4: What are the typical characterization parameters for a Ziyuglycoside I SMEDDS?
A4: Key characterization parameters include droplet size, polydispersity index (PDI), zeta potential, and in vitro drug release profile. For an optimized Ziyuglycoside I SMEDDS, the average particle size has been reported to be around 207.92 ± 2.13 nm with a polydispersity index of 0.264 ± 0.015 and a zeta potential of -38.84 ± 0.18 mV.[1]
Q5: How can I prepare a Ziyuglycoside I SMEDDS in the lab?
A5: To prepare a Ziyuglycoside I SMEDDS, the drug is first dissolved in the oil phase. The surfactant and cosurfactant are then added to this mixture. The components are mixed with gentle stirring and vortex mixing, and may be heated (e.g., to 37°C) until the drug is completely dissolved and a clear, homogenous mixture is formed.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drug Precipitation Upon Dilution | - The formulation has a high concentration of a hydrophilic cosolvent.[6] - The drug has limited solubility in the gastrointestinal fluid after the SMEDDS disperses. | - Include precipitation inhibitors (polymers) in the formulation to maintain drug supersaturation.[6][7] - Optimize the oil-surfactant-cosurfactant ratio to ensure the drug remains solubilized in the formed microemulsion. |
| Phase Separation or Instability During Storage | - Incompatibility between the formulation components. - Oxidation of unsaturated fatty acids in the oil phase.[8] - Interaction of the formulation with the capsule shell.[6][8] | - Conduct thorough compatibility studies of the drug with all excipients. - Add a lipid-soluble antioxidant to the formulation.[8] - Consider using hydroxypropyl methylcellulose (B11928114) (HPMC) capsules as an alternative to gelatin capsules.[8] - Convert the liquid SMEDDS into a solid SMEDDS to improve stability.[2][9] |
| Inconsistent Droplet Size | - Inefficient self-emulsification. - Improper ratio of surfactant to oil. | - Ensure the surfactant has a high Hydrophilic-Lipophilic Balance (HLB) value (>12) for efficient emulsification. - Optimize the surfactant/oil ratio through the construction of pseudo-ternary phase diagrams. |
| Poor In Vitro Drug Release | - The drug is not fully dissolved in the SMEDDS pre-concentrate. - The formed microemulsion droplets are too large or unstable. | - Ensure the drug is completely solubilized during the preparation of the SMEDDS. - Re-evaluate the formulation components and their ratios to achieve a smaller and more stable droplet size upon emulsification. |
| Low Bioavailability In Vivo | - Drug precipitation in the gastrointestinal tract.[6] - Limited lymphatic uptake.[6][8] - Inefficient absorption across the intestinal membrane. | - Incorporate polymers to prevent in vivo precipitation.[6][7] - Use long-chain triglycerides in the formulation to promote lymphatic transport, which can help bypass first-pass metabolism.[10] - Ensure the SMEDDS forms small droplets (<200 nm) to maximize the surface area for absorption. |
Quantitative Data Summary
Table 1: Properties of an Optimized Ziyuglycoside I SMEDDS Formulation
| Parameter | Value | Reference |
| Oil Phase | Obleique CC497 | [1][4] |
| Surfactant | Tween-20 | [1][4] |
| Cosurfactant | Transcutol HP | [1][4] |
| Optimized Ratio (Oil:Surfactant:Cosurfactant) | 0.25:0.45:0.30 | [1][4] |
| Enhanced Solubility of Ziyuglycoside I | 23.93 mg/g | [1][4] |
| Average Particle Size | 207.92 ± 2.13 nm | [1][4] |
| Polydispersity Index (PDI) | 0.264 ± 0.015 | [1] |
| Zeta Potential | -38.84 ± 0.18 mV | [1] |
| Absolute Bioavailability (Ziyuglycoside I in SMEDDS) | 21.94 ± 4.67 % | [1][4] |
| Absolute Bioavailability (Ziyuglycoside I alone) | 3.16 ± 0.89 % | [1][4] |
Experimental Protocols
Preparation of Ziyuglycoside I SMEDDS
-
Solubility Studies: Determine the equilibrium solubility of Ziyuglycoside I in various oils, surfactants, and cosurfactants to select appropriate excipients.[1]
-
Formulation:
-
Accurately weigh the selected oil, surfactant, and cosurfactant into a glass vial according to the desired ratios.
-
Add the calculated amount of Ziyuglycoside I to the mixture.
-
Mix the components using gentle stirring and a vortex mixer.
-
If necessary, heat the mixture to approximately 37°C in an incubator to ensure the complete dissolution of Ziyuglycoside I.[5]
-
Store the resulting clear and homogenous solution at room temperature until further use.[5]
-
In Vitro Drug Release Study
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus) or a shaking water bath.[1]
-
Dissolution Medium: Prepare 500 mL of a suitable dissolution medium (e.g., 0.1% w/v hydrochloric acid).[1]
-
Procedure:
-
Maintain the dissolution medium at 37.0 ± 0.5°C.[1]
-
Place a known quantity of the Ziyuglycoside I SMEDDS formulation (e.g., in a hard gelatin capsule) into the dissolution vessel.
-
Set the paddle speed to 50 rpm.[3]
-
Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).[1]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[1]
-
Filter the samples through a 0.22 µm microporous membrane.[1]
-
Analyze the concentration of Ziyuglycoside I in the samples using a validated analytical method, such as HPLC.[1]
-
Calculate the cumulative percentage of drug released over time.
-
In Situ Single-Pass Intestinal Perfusion (SPIP)
-
Animal Model: Use male Wistar or Sprague-Dawley rats (200-300 g), fasted for 18-24 hours with free access to water.[11]
-
Surgical Procedure:
-
Perfusion:
-
Wash the intestinal segment with normal saline for 10 minutes.[11]
-
Perfuse the segment with the perfusion solution (Ziyuglycoside I SMEDDS dispersed in a buffer, e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute stabilization period to reach a steady state.[11][12]
-
After stabilization, collect the perfusate at regular intervals (e.g., every 10 minutes for 90 minutes).[11]
-
-
Sample Analysis:
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of Ziyuglycoside I in the collected samples using a validated analytical method.
-
Calculate the intestinal permeability parameters.
-
In Vivo Pharmacokinetic Study
-
Animal Model: Use mice or rats, fasted for 12 hours prior to the experiment with free access to water.[1][13]
-
Dosing:
-
Divide the animals into groups (e.g., Ziyuglycoside I SMEDDS oral administration, Ziyuglycoside I solution/suspension oral administration, and Ziyuglycoside I solution intravenous administration).
-
Administer the respective formulations at a predetermined dose. For example, an oral dose of 25 mg/kg for the SMEDDS group and an intravenous dose of 2 mg/kg for the IV group.[1]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.5 mL) from the fundus veins or another appropriate site at specified time points (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0, 12.0, and 24.0 hours) after administration.[1]
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Determine the absolute bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
Signaling Pathways
Caption: Proposed apoptotic pathway of Ziyuglycoside I.
Caption: Potential pathway for Ziyuglycoside I-induced collagen synthesis.
Experimental Workflow
Caption: General experimental workflow for Ziyuglycoside I SMEDDS development.
References
- 1. Development and In Vivo Evaluation of Ziyuglycoside I–Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. Trans-resveratrol self-nano-emulsifying drug delivery system (SNEDDS) with enhanced bioavailability potential: optimization, pharmacokinetics and in situ single pass intestinal perfusion (SPIP) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of a Self-microemulsifying Drug Delivery System for Oral Administration of the Lipophilic Drug, Resveratrol: Enhanced Intestinal Permeability in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ziyuglycoside I and Ziyuglycoside II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziyuglycoside I and Ziyuglycoside II are two major triterpenoid (B12794562) saponins (B1172615) isolated from the root of Sanguisorba officinalis L., a plant with a long history in traditional Chinese medicine. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of the known biological effects of Ziyuglycoside I and Ziyuglycoside II, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural products.
Chemical Structures
While both are triterpenoid glycosides, Ziyuglycoside I and Ziyuglycoside II possess distinct chemical structures that likely contribute to their differing biological activities.
Comparative Biological Activities
This section details the reported biological activities of Ziyuglycoside I and Ziyuglycoside II, with a focus on their anti-cancer, anti-inflammatory, and other significant effects. It is important to note that direct comparative studies are limited, and much of the data is derived from separate investigations.
Anti-Cancer Activity
Both Ziyuglycoside I and Ziyuglycoside II have demonstrated significant potential as anti-cancer agents, though their efficacy and mechanisms of action may vary across different cancer types.
Ziyuglycoside I has shown notable anti-proliferative effects against breast and cervical cancer cells.[1][2] In triple-negative breast cancer MDA-MB-231 cells, it was found to have an IC50 value of 13.96 µM after 24 hours of treatment.[1] Its anti-cancer mechanism involves inducing p53-mediated G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[1] In cervical cancer, Ziyuglycoside I has been shown to inhibit cell proliferation and migration, while promoting apoptosis and cell cycle arrest, with the MAPK signaling pathway being a key target.[2]
Ziyuglycoside II has a broader reported spectrum of anti-cancer activity, with demonstrated effects against digestive system cancers (esophageal, gastric, liver, colon, pancreatic), breast cancer, and osteosarcoma.[3][4][5][6] It has been shown to induce cell cycle arrest, oxidative stress, and mitochondrial apoptosis in various cancer cell lines.[3] In gastric carcinoma BGC-823 cells, Ziyuglycoside II exhibited IC50 values of 14.40 µM at 24 hours and 10.11 µM at 48 hours.[7] One of its mechanisms of action involves the inhibition of the EGFR signaling pathway.[3] Furthermore, Ziyuglycoside II has been found to suppress metastasis in osteosarcoma by targeting the CBX4-mediated Wnt/β-catenin signaling pathway.[6]
Quantitative Comparison of Anti-Cancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Incubation Time | Reference |
| Ziyuglycoside I | MDA-MB-231 (Breast Cancer) | 13.96 µM | 24 hours | [1] |
| Ziyuglycoside II | BGC-823 (Gastric Cancer) | 14.40 µM | 24 hours | [7] |
| Ziyuglycoside II | BGC-823 (Gastric Cancer) | 10.11 µM | 48 hours | [7] |
Disclaimer: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Anti-Inflammatory Activity
Both compounds exhibit anti-inflammatory properties, a traditional use of Sanguisorba officinalis.
Ziyuglycoside I has been shown to attenuate collagen-induced arthritis in mice.[8] It works by inhibiting the expansion of plasma cells, suggesting its potential in treating autoimmune and inflammatory diseases.[8]
Ziyuglycoside II also possesses anti-inflammatory and antioxidant properties.[9][10] It has been shown to alleviate bone loss in ovariectomized mice by mitigating inflammatory responses and regulating gut microbiota.[10]
Other Biological Activities
Beyond their anti-cancer and anti-inflammatory effects, Ziyuglycoside I and II have other notable biological activities.
Ziyuglycoside I has demonstrated significant anti-wrinkle and cosmeceutical potential.[11][12] It increases the expression of type I collagen in a dose-dependent manner, with a reported 71.3% increase at a concentration of 50 µM.[12] This suggests its utility as an active ingredient in skincare formulations. Additionally, Ziyuglycoside I promotes osteoblast differentiation and bone mineralization by upregulating RUNX2 through the ERK1/2 signaling pathway.
Ziyuglycoside II has been identified as an anti-angiogenic agent. It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells by blocking the VEGFR-2 and FGFR-1 mediated signaling pathways. This anti-angiogenic activity may contribute to its overall anti-tumor effects.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Ziyuglycoside I and Ziyuglycoside II.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Ziyuglycoside I and II on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Ziyuglycoside I or II for a specified period (e.g., 24, 48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of Ziyuglycoside I and II on the cell cycle distribution of cancer cells.
-
Procedure:
-
Cells are treated with the compounds for a specific duration.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To detect and quantify apoptosis induced by Ziyuglycoside I and II.
-
Procedure:
-
Cells are treated with the compounds.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of Ziyuglycoside I and II.
Caption: Ziyuglycoside I induced p53-mediated G2/M arrest and apoptosis.
Caption: Ziyuglycoside II inhibits EGFR and Wnt/β-catenin pathways.
Caption: Workflow for in vitro anti-cancer activity assessment.
Conclusion
Ziyuglycoside I and Ziyuglycoside II are promising natural compounds with a range of beneficial biological activities. While both exhibit potent anti-cancer and anti-inflammatory effects, they appear to have distinct mechanisms of action and may be more effective against different pathological conditions. Ziyuglycoside I shows particular promise in the fields of dermatology and bone regeneration, while Ziyuglycoside II has demonstrated a broader anti-cancer profile and anti-angiogenic properties. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding to support future research and development efforts centered on these valuable natural products.
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Effects of Ziyuglycoside II, a Major Active Compound of Sanguisorba officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ic50 values compared: Topics by Science.gov [science.gov]
A Comparative Pharmacokinetic Analysis of Ziyuglycoside I and II
A detailed examination of the absorption, distribution, metabolism, and excretion profiles of two key bioactive compounds, Ziyuglycoside I and Ziyuglycoside II, reveals significant differences in their bioavailability and systemic exposure. This guide provides a comprehensive comparison of their pharmacokinetic parameters, supported by experimental data, to inform researchers and drug development professionals.
Ziyuglycoside I and Ziyuglycoside II are prominent active components isolated from Sanguisorba officinalis L., a plant with a history of use in traditional medicine. Both compounds have demonstrated a range of pharmacological effects, including antioxidant and anticancer activities.[1][2] Despite their structural similarities, their pharmacokinetic behaviors differ, influencing their potential therapeutic efficacy. A head-to-head pharmacokinetic study in rats provides the basis for this comparative analysis.
Quantitative Pharmacokinetic Data
A summary of the key pharmacokinetic parameters for Ziyuglycoside I and Ziyuglycoside II following both intragastric (oral) and intravenous administration in rats is presented below. The data, derived from a non-compartmental model analysis, highlights the differences in their absorption and clearance characteristics.
| Pharmacokinetic Parameter | Ziyuglycoside I (Intragastric - 5 mg/kg) | Ziyuglycoside II (Intragastric - 5 mg/kg) | Ziyuglycoside I (Intravenous - 1 mg/kg) | Ziyuglycoside II (Intravenous - 1 mg/kg) |
| Half-life (t½) | 5.1 ± 2.5 h | 4.9 ± 1.5 h | 1.8 ± 0.7 h | 6.2 ± 3.1 h |
| Area Under the Curve (AUC₀₋∞) | 109.0 ± 11.8 ng/mLh | 458.3 ± 46.3 ng/mLh | 838.3 ± 250.3 ng/mLh | 1979.2 ± 185.7 ng/mLh |
| Clearance (CL) | 46.3 ± 5.2 L/h/kg | 11.0 ± 1.0 L/h/kg | 1.3 ± 0.3 L/h/kg | 0.5 ± 0.0 L/h/kg |
| Bioavailability | 2.6% | 4.6% | - | - |
Key Observations from Pharmacokinetic Data:
-
Bioavailability: Ziyuglycoside II exhibits a higher oral bioavailability (4.6%) compared to Ziyuglycoside I (2.6%).[1][2] This suggests that Ziyuglycoside II is more efficiently absorbed from the gastrointestinal tract or is subject to less first-pass metabolism.
-
Systemic Exposure (AUC): Following intragastric administration, the systemic exposure to Ziyuglycoside II, as measured by the area under the curve (AUC), is significantly higher than that of Ziyuglycoside I.[1] This is also observed after intravenous administration, indicating inherent differences in their distribution and elimination.
-
Clearance: The clearance rate of Ziyuglycoside I is considerably faster than that of Ziyuglycoside II after both oral and intravenous administration.[1] This rapid clearance contributes to the lower systemic exposure of Ziyuglycoside I.
-
Half-life: The elimination half-life of the two compounds is similar after oral administration. However, following intravenous administration, Ziyuglycoside II has a substantially longer half-life than Ziyuglycoside I, suggesting it remains in the systemic circulation for a longer duration.[1]
Experimental Protocols
The pharmacokinetic data presented was obtained through a study utilizing an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of Ziyuglycoside I and Ziyuglycoside II in rat plasma.
Animal Studies:
-
Subjects: Sprague-Dawley rats.
-
Administration:
-
Intragastric (oral) administration of 5 mg/kg of Ziyuglycoside I or Ziyuglycoside II.
-
Intravenous administration of 1 mg/kg of Ziyuglycoside I or Ziyuglycoside II.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
Analytical Method:
-
Instrumentation: UPLC-MS/MS system.
-
Sample Preparation: Plasma samples were processed to extract the analytes.
-
Quantification: The concentrations of Ziyuglycoside I and Ziyuglycoside II in the plasma samples were determined. The method demonstrated good linearity in the concentration range of 2–2000 ng/mL (r > 0.99).[1][2]
-
Validation: The analytical method was validated for accuracy, precision, matrix effects, and recovery. Intra-day and inter-day precision were both less than 15%.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the comparative pharmacokinetic study of Ziyuglycoside I and II.
References
A Comparative Guide to the Validation of Analytical Methods for Ziyuglycoside I
This guide provides a detailed comparison of validated analytical methods for the quantification of Ziyuglycoside I, a key active component in Sanguisorba officinalis L. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.
Overview of Analytical Methods
The primary methods for the quantitative analysis of Ziyuglycoside I are based on liquid chromatography coupled with mass spectrometry. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most frequently reported techniques, offering high sensitivity and selectivity.[1][2][3] An alternative method utilizing High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) has also been developed.[4]
Performance Comparison
The following tables summarize the validation parameters for different analytical methods applied to Ziyuglycoside I analysis in various biological matrices.
Table 1: Linearity and Sensitivity of Analytical Methods for Ziyuglycoside I
| Method | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| HPLC-MS/MS | Rat Plasma | 5–2000 | >0.99 | 5 |
| UPLC-MS/MS | Rat Plasma | 2–2000 | >0.99 | 2 |
| UHPLC-MS/MS | Rat Plasma | Not Specified | Not Specified | 0.5 |
| HPLC-ELSD | - | 0.3181–10.18 (µg) | 0.9997 | Not Specified |
Table 2: Precision of Analytical Methods for Ziyuglycoside I
| Method | Matrix | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| HPLC-MS/MS | Rat Plasma | 0.81 - 4.48 | <6 |
| UPLC-MS/MS | Rat Plasma | <15 | <14 |
| UHPLC-MS/MS | Rat Plasma | ≤13.8 | Not Specified |
Table 3: Accuracy and Recovery of Analytical Methods for Ziyuglycoside I
| Method | Matrix | Accuracy (%) | Recovery (%) |
| HPLC-MS/MS | Rat Plasma | <6 (RE) | 96 - 102 |
| UPLC-MS/MS | Rat Plasma | 87 - 110 (Intra-day), 97 - 109 (Inter-day) | >84 |
| UHPLC-MS/MS | Rat Plasma | 102.6 - 110.8 | Not Specified |
| HPLC-ELSD | - | Not Specified | 100.72 |
Table 4: Stability of Ziyuglycoside I Under Various Conditions (UPLC-MS/MS in Rat Plasma)
| Stability Condition | Duration | Accuracy (%) | RSD (%) |
| Room Temperature | 24 h | 92 - 108 | <13 |
| Freeze-Thaw Cycles | 3 cycles | 92 - 108 | <13 |
| Long-term Storage | -20°C | 92 - 108 | <13 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison tables.
3.1. HPLC-MS/MS Method
-
Chromatographic System: Agilent 6460 HPLC-MS/MS system.[1]
-
Column: XTERRA MS C18 column.[1]
-
Mobile Phase: A gradient of water with 0.2% formic acid (A) and acetonitrile (B52724) (B).[1] The gradient elution was as follows: 10% B (0-1 min), 10-57% B (1-1.5 min), 57-68% B (1.5-2.0 min), 68-75% B (2.0-3.2 min), 75-95% B (3.2-4.0 min), 95-10% B (4.0-4.5 min), 10% B (4.5-6 min).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 2 µL.[1]
-
Mass Spectrometry: Detection was performed in multiple reaction monitoring (MRM) mode.[1]
-
Internal Standard: α-hederin.[1]
3.2. UPLC-MS/MS Method
-
Chromatographic System: UPLC-MS/MS.[3]
-
Sample Preparation: Liquid-liquid extraction.[3]
-
Mass Spectrometry: Detection was performed in multiple reaction monitoring (MRM) mode with simultaneous monitoring in positive and negative ion modes.[3] Ziyuglycoside I was monitored in negative ion mode (m/z 811.291→603.379).[3]
-
Internal Standard: Ginsenoside Rg1.[3]
3.3. UHPLC-MS/MS Method
-
Chromatographic System: UHPLC-MS/MS.[2]
-
Chromatographic Separation: Achieved via gradient elution in 0.5 minutes with a total run time of 5 minutes.[2]
-
Internal Standard: Glycyrrhetinic acid.[2]
3.4. HPLC-ELSD Method
-
Chromatographic System: HPLC with Evaporative Light Scattering Detector.[4]
-
Column: Agilent ODS extend-C18 (250×4.6mm, 5μm).[4]
-
Mobile Phase: Methanol-ultrapure water (70:30).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
ELSD Drift Tube Temperature: 100°C.[4]
-
Gas Flow Rate: 3.0 L/min.[4]
Workflow and Pathway Diagrams
The following diagrams illustrate the typical workflow for analytical method validation and a conceptual signaling pathway where Ziyuglycoside I might be investigated.
Caption: Workflow for the validation of an analytical method.
Caption: Hypothetical signaling pathway for Ziyuglycoside I.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
Immunoassay Cross-Reactivity of Ziyuglycoside I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Ziyuglycoside I in immunoassays. Due to the limited availability of direct immunoassay data for Ziyuglycoside I, this document leverages experimental data from structurally similar triterpenoid (B12794562) saponins (B1172615) to offer insights into potential analytical challenges and considerations. By examining the cross-reactivity profiles of related compounds, researchers can better anticipate the specificity of immunoassays for Ziyuglycoside I and develop more robust analytical methods.
Introduction to Ziyuglycoside I and Immunoassay Cross-Reactivity
Ziyuglycoside I is a triterpenoid saponin (B1150181) isolated from the roots of Sanguisorba officinalis. It has garnered significant interest for its various biological activities, including anti-inflammatory and hematopoietic effects. As with many natural products, accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies.
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the quantification of small molecules like Ziyuglycoside I due to their high sensitivity and throughput. However, a significant challenge in developing these assays is the potential for cross-reactivity, where antibodies raised against the target analyte also bind to structurally related molecules. This can lead to inaccurate measurements and misinterpretation of results. Understanding the structural basis of this cross-reactivity is paramount for assay development and validation.
Ziyuglycoside I shares a common pentacyclic triterpene core with other saponins, but variations in the attached sugar moieties and other functional groups can influence antibody recognition. This guide explores the cross-reactivity of antibodies developed for other notable triterpenoid saponins to provide a framework for predicting and assessing the specificity of future Ziyuglycoside I immunoassays.
Comparative Cross-Reactivity Data of Triterpenoid Saponins in Immunoassays
The following tables summarize the cross-reactivity of monoclonal antibodies developed for various triterpenoid saponins against a panel of structurally related compounds. This data is extracted from published studies and serves as a valuable reference for understanding the degree of specificity that can be achieved in saponin immunoassays.
Table 1: Cross-Reactivity of Anti-Saikosaponin c Monoclonal Antibody (MAb-1E11D8) [1]
| Compound | Structure | Cross-Reactivity (%) |
| Saikosaponin c | Triterpenoid Saponin | 100 |
| Saikosaponin a | Triterpenoid Saponin | 31.25 |
| Saikosaponin d | Triterpenoid Saponin | 126.25 |
| Other Saponins and Flavonoids | - | No reactivity |
Table 2: Cross-Reactivity of Anti-Ginsenoside Re Monoclonal Antibody (mAb3D6) in an icELISA [2]
| Compound | Structure | Cross-Reactivity (%) |
| Ginsenoside Re | Triterpenoid Saponin | 100 |
| Ginsenoside Rg1 | Triterpenoid Saponin | 89 |
| Other Ginsenosides | - | < 3 |
Table 3: Cross-Reactivity of Anti-Glycyrrhizin Monoclonal Antibody (MAb 8F8A8H42H7) [3]
| Compound | Structure | Cross-Reactivity (%) |
| Glycyrrhizin (B1671929) (GL) | Triterpenoid Saponin | 100 |
| Glycyrrhetic acid | Aglycone of GL | 2.6 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a template for the development and validation of a Ziyuglycoside I immunoassay.
Preparation of Immunogen and Coating Antigen
To elicit an immune response against a small molecule like a saponin, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).
-
Immunogen (Saponin-BSA conjugate): The saponin is activated to introduce a reactive group, which is then coupled to the amino groups of lysine (B10760008) residues on BSA. For example, Saikosaponin a was conjugated to BSA for immunization[4].
-
Coating Antigen (Saponin-OVA conjugate): A similar conjugation process is used to link the saponin to OVA. This conjugate is used to coat the microtiter plates in a competitive ELISA format.
Monoclonal Antibody Production
The production of monoclonal antibodies with high specificity and affinity is critical for a reliable immunoassay.
-
Immunization: Mice (e.g., BALB/c) are immunized with the saponin-BSA conjugate emulsified with an adjuvant (e.g., Freund's complete and incomplete adjuvant).
-
Cell Fusion: Splenocytes from the immunized mice are fused with myeloma cells (e.g., P3-X63-Ag8-653) to create hybridoma cells[4].
-
Screening and Cloning: Hybridomas are screened for the production of antibodies that bind to the saponin-OVA conjugate. Positive clones are then subcloned to ensure monoclonality and stable antibody production.
Indirect Competitive ELISA (icELISA) Protocol
The icELISA is a common format for the quantification of small molecules.
-
Coating: Microtiter plates are coated with the saponin-OVA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Blocking: The plates are washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competition: A mixture of the monoclonal antibody and either the standard solution or the sample is added to the wells. The free saponin in the standard/sample competes with the coated saponin-OVA for binding to the antibody.
-
Detection: After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution (e.g., 2 M H₂SO₄).
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the saponin in the sample is inversely proportional to the color signal.
Visualizations
Structural Comparison of Triterpenoid Saponins
The following diagram illustrates the structural similarities and differences between Ziyuglycoside I and other triterpenoid saponins for which immunoassay data is available. These structural nuances are the primary determinants of antibody cross-reactivity.
Caption: Structural relationships of triterpenoid saponins.
Workflow for Competitive ELISA
The diagram below outlines the general workflow for a competitive ELISA used for the quantification of small molecules like Ziyuglycoside I.
Caption: General workflow of a competitive ELISA.
Conclusion
While direct immunoassay data for Ziyuglycoside I is not yet readily available in the public domain, the comparative data from structurally related triterpenoid saponins provides valuable guidance for researchers. The presented data on saikosaponins, ginsenosides, and glycyrrhizin demonstrates that while high specificity can be achieved, cross-reactivity with closely related isomers or analogues is a significant consideration. The degree of cross-reactivity is highly dependent on the specific monoclonal antibody and the assay conditions. Therefore, for the development of a robust and reliable immunoassay for Ziyuglycoside I, it is imperative to thoroughly characterize the specificity of the generated antibodies against a panel of structurally similar compounds that are likely to be present in the test samples. The experimental protocols and comparative data in this guide serve as a foundational resource for these development and validation efforts.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Development of a secondary antibody thio-functionalized microcantilever immunosensor and an ELISA for measuring ginsenoside Re content in the herb ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the analysis of glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an assay system for saikosaponin a using anti-saikosaponin a monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ziyuglycoside I Quantification: Method Validation and Performance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ziyuglycoside I, a key bioactive triterpenoid (B12794562) saponin (B1150181) from Sanguisorba officinalis, is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides an objective comparison of common analytical methods for Ziyuglycoside I quantification, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. We present a summary of reported validation parameters to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Validation Parameters
The selection of an analytical method for Ziyuglycoside I quantification is a critical decision that impacts the reliability and sensitivity of research findings. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or Evaporative Light Scattering Detection (ELSD) are frequently reported methods, each offering distinct advantages. While HPLC with Ultraviolet (UV) detection is a common and cost-effective technique for many compounds, its application for Ziyuglycoside I is less documented due to the compound's lack of a strong chromophore.
Below, we summarize the validation parameters from published studies for LC-MS/MS and HPLC-ELSD methods for Ziyuglycoside I, alongside a representative HPLC-UV method for similar triterpenoid saponins (B1172615) to provide a comprehensive comparison.
Table 1: Comparison of Method Validation Parameters for Ziyuglycoside I Quantification
| Parameter | LC-MS/MS | HPLC-ELSD | Representative HPLC-UV (for similar Saponins) |
| Linearity Range | 2 - 2000 ng/mL[1] | 0.3181 - 10.18 µg[2] | 25 - 150 µg/mL[3] |
| Correlation Coefficient (r) | > 0.99[1] | 0.9997[2] | ≥ 0.99[3] |
| Limit of Quantification (LOQ) | 2 ng/mL[1] | Not Reported | 17.21 - 26.69 µg/mL[3] |
| Limit of Detection (LOD) | 0.5 ng/mL[4] | Not Reported | 5.68 - 8.81 µg/mL[3] |
| Precision (RSD%) | Intra-day: < 15% Inter-day: < 14%[1] | 1.45%[2] | < 10%[3] |
| Accuracy (Recovery %) | > 84%[1] | 100.72%[2] | 100 ± 10%[3] |
Key Observations:
-
Sensitivity: LC-MS/MS methods demonstrate significantly higher sensitivity with a much lower limit of quantification (LOQ) compared to what is typically achieved with HPLC-UV for similar compounds.[1][3] This makes LC-MS/MS the preferred method for pharmacokinetic studies where plasma concentrations of Ziyuglycoside I are expected to be low.
-
Linearity: All methods show good linearity over their respective concentration ranges.[1][2][3]
-
Precision and Accuracy: Both LC-MS/MS and HPLC-ELSD methods report excellent precision and accuracy for Ziyuglycoside I quantification.[1][2] The representative HPLC-UV method also shows acceptable performance for other saponins.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the quantification of Ziyuglycoside I.
UPLC-MS/MS Method for Ziyuglycoside I in Rat Plasma
This method is highly sensitive and specific, making it suitable for bioanalytical applications.[1]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing formic acid.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode for Ziyuglycoside I.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
-
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation using a solvent like methanol (B129727) or acetonitrile.
-
Alternatively, liquid-liquid extraction can be employed.[1]
-
The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection.
-
-
Quantification: Quantification is based on the peak area ratio of the analyte to an internal standard (e.g., Ginsenoside Rg1) against a calibration curve.[1]
HPLC-ELSD Method for Ziyuglycoside I in Sanguisorba officinalis
This method is suitable for the quantification of Ziyuglycoside I in plant material where concentrations are higher.[2]
-
Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Sample Preparation:
-
Powdered plant material is extracted with a suitable solvent (e.g., methanol).
-
The extract is filtered before injection.
-
-
Quantification: A calibration curve is constructed by plotting the logarithm of the peak area versus the logarithm of the concentration of the standard.
Representative HPLC-UV Method for Saponin Quantification
-
Instrumentation: An HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., sodium phosphate (B84403) buffer, pH 2.6) in a 32:68 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.[3]
-
-
Sample Preparation:
-
Extraction of the sample with a suitable solvent.
-
Filtration of the extract prior to injection.
-
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from a certified reference standard.
Methodology Visualization
The following diagrams illustrate the typical experimental workflows for the quantification of Ziyuglycoside I using LC-MS/MS and a representative HPLC-UV method.
Caption: Experimental workflow for Ziyuglycoside I quantification by UPLC-MS/MS.
Caption: Representative workflow for saponin quantification by HPLC-UV.
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ziyuglycoside I and Other Triterpenoid Saponins in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ziyuglycoside I's Performance Against Comparable Saponins (B1172615), Supported by Experimental Data.
In the landscape of natural product research, triterpenoid (B12794562) saponins have emerged as a promising class of compounds with diverse pharmacological activities. Among these, Ziyuglycoside I, a key bioactive constituent of Sanguisorba officinalis, has garnered significant attention for its potent anti-cancer and anti-inflammatory properties. This guide provides a head-to-head comparison of Ziyuglycoside I with other well-characterized triterpenoid saponins—Ginsenoside Rg3, Dioscin, and Saikosaponin D—to offer researchers a comprehensive and data-driven perspective on their relative performance in preclinical models.
Comparative Analysis of Anti-Cancer Activity
The cytotoxic effects of Ziyuglycoside I and other selected saponins have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison.
| Saponin | Cancer Cell Line | Assay | IC50 (µM) | Citation |
| Ziyuglycoside I | MDA-MB-231 (Breast) | Cell Viability Assay | 13.96 | [1] |
| HeLa (Cervical) | CCK-8 | ~15 | [2] | |
| SiHa (Cervical) | CCK-8 | ~15 | [2] | |
| Ginsenoside Rg3 | A549 (Lung) | CCK-8 | Not specified, effective at 50 µg/ml | [3] |
| H1299 (Lung) | CCK-8 | Not specified, effective at 50 µg/ml | [3] | |
| NOZ (Gallbladder) | MTT | ~100 | [4] | |
| GBC-SD (Gallbladder) | MTT | ~100 | [4] | |
| Dioscin | MDA-MB-231 (Breast) | MTT | 33.55 (24h), 3.23 (72h) | [1] |
| MCF-7 (Breast) | MTT | 11.03 (24h), 2.50 (72h) | [1] | |
| MDA-MB-468 (Breast) | MTT | 1.53 | [5] | |
| SKOV3 (Ovarian) | MTT | Not specified, dose-dependent | ||
| Saikosaponin D | A549 (Lung) | CCK-8 | 3.57 | |
| H1299 (Lung) | CCK-8 | 8.46 | ||
| MCF-7 (Breast) | CCK-8 | 7.31 | ||
| T-47D (Breast) | CCK-8 | 9.06 |
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of these saponins is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator in lipopolysaccharide (LPS)-stimulated macrophages.
| Saponin | Cell Line | Assay | IC50 (µM) | Citation |
| Ziyuglycoside I | RAW 264.7 | Griess Assay | Data not available | |
| Ginsenoside Rg3 | RAW 264.7 | Griess Assay | Suppressed NO production | |
| Dioscin | RAW 264.7 | Griess Assay | Significantly reduced NO production | |
| Saikosaponin D | RAW 264.7 | Griess Assay | Significantly inhibited NO production | [3] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these saponins is crucial for their development as therapeutic agents.
Ziyuglycoside I
Ziyuglycoside I exerts its anti-cancer effects by inducing p53-mediated G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways[1]. In cervical cancer cells, it has been shown to inhibit progression by targeting the MAPK signaling pathway[2].
References
- 1. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioscin elicits anti-tumour immunity by inhibiting macrophage M2 polarization via JNK and STAT3 pathways in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Purity Assessment of Ziyuglycoside I Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of a reference standard is a critical first step in ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the Ziyuglycoside I standard, a key bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Sanguisorba officinalis. This document outlines the performance of various techniques, presents supporting experimental data from scientific literature, and offers detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods for Purity Assessment
The purity of a reference standard is paramount for its use in quantitative analysis, bioassays, and as a benchmark in drug development. High-Performance Liquid Chromatography (HPLC) is the most commonly cited method for determining the purity of commercial Ziyuglycoside I standards, with reported purities typically exceeding 95-98%.[1] However, orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS) offer distinct advantages for a more comprehensive purity assessment.
Here, we compare HPLC-UV, qNMR, and HRMS for the purity determination of the Ziyuglycoside I standard. Ziyuglycoside II, another major saponin from Sanguisorba officinalis, is presented as a potential alternative or comparative reference standard.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, enabling identification of impurities. |
| Primary Use | Routine purity checks, quantification of known impurities. | Absolute purity determination without a specific reference standard for each impurity, certification of reference materials. | Impurity identification and structural elucidation, detection of unknown impurities. |
| Selectivity | Good, but co-elution of impurities with similar polarity can occur. | High, based on unique NMR signals for each molecule. Signal overlap can be a challenge in complex mixtures. | Very high, based on accurate mass measurement, which can differentiate between compounds with the same nominal mass. |
| Sensitivity | Good, with detection limits typically in the ng range. | Lower sensitivity compared to HPLC and MS, typically requiring mg amounts of sample. | Excellent, with detection limits in the pg to fg range, ideal for trace impurity detection. |
| Quantification | Relative quantification against a reference standard. | Absolute quantification using an internal standard of known purity. | Primarily qualitative for impurity profiling, though quantitative methods can be developed. |
| Strengths | Widely available, robust, and well-established for routine analysis. | Provides absolute purity, structural information, and does not require a reference standard for every analyte.[2][3][4] | Unparalleled sensitivity and selectivity for identifying unknown impurities and providing structural information.[5][6] |
| Limitations | Requires a high-purity reference standard for accurate quantification, may not detect non-chromophoric impurities. | Lower throughput, higher instrumentation cost, and potential for signal overlap.[3] | Complex data analysis, instrumentation cost is high, and quantification can be challenging without specific standards. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of Ziyuglycoside I and other saponins (B1172615).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine purity assessment of Ziyuglycoside I and its quantification in various matrices.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Ziyuglycoside I reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be: 0-20 min, 30-60% acetonitrile; 20-25 min, 60-90% acetonitrile. The addition of 0.1% formic acid to the aqueous phase can improve peak symmetry.
-
Standard Solution Preparation: Accurately weigh and dissolve the Ziyuglycoside I reference standard in methanol (B129727) or a suitable solvent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the Ziyuglycoside I sample to be tested in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of the absolute purity of a Ziyuglycoside I standard using an internal calibration method.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
Ziyuglycoside I sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the Ziyuglycoside I sample (e.g., 10 mg).
-
Accurately weigh a precise amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of Ziyuglycoside I and a signal from the internal standard.
-
The purity of Ziyuglycoside I is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
subscripts "sample" and "IS" refer to Ziyuglycoside I and the internal standard, respectively.
-
-
High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling
This method is employed for the identification and characterization of potential impurities in the Ziyuglycoside I standard.
Instrumentation:
-
UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ziyuglycoside I sample
Procedure:
-
Chromatographic Separation: Utilize a similar chromatographic method as described for HPLC-UV to separate the components of the sample.
-
Mass Spectrometric Analysis:
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to detect a wide range of impurities.
-
Perform full scan analysis to obtain accurate mass measurements of all detected ions.
-
Conduct tandem MS (MS/MS) experiments on the detected impurity ions to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Process the data using specialized software to identify potential elemental compositions of the impurities based on their accurate masses.
-
Compare the fragmentation patterns of the impurities with those of Ziyuglycoside I and known related compounds to propose their structures.
-
Databases of known natural products and metabolites can be used to aid in the identification of impurities.[7]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques for a comprehensive purity assessment of the Ziyuglycoside I standard.
Caption: Workflow for the comprehensive purity assessment of Ziyuglycoside I.
Caption: Importance of Ziyuglycoside I purity assessment in various applications.
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and HPLC-ELSD Methods for the Quantification of Ziyuglycoside I and its Metabolite Ziyuglycoside II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for the quantitative analysis of Ziyuglycoside I and its primary metabolite, Ziyuglycoside II. This information is crucial for researchers involved in pharmacokinetic, metabolic, and quality control studies of this potential therapeutic agent.
Ziyuglycoside I, a major active saponin (B1150181) isolated from the medicinal plant Sanguisorba officinalis L., has demonstrated various pharmacological effects, including antioxidant and anticancer activities.[1][2] Its metabolite, Ziyuglycoside II, is also of significant interest in understanding the compound's overall biological activity and fate in the body.[3][4] Accurate and reliable quantification of these compounds in biological matrices is paramount for preclinical and clinical development.
This guide presents a side-by-side comparison of LC-MS/MS and HPLC-ELSD methodologies, summarizing their performance based on experimental data from various validated studies. Detailed experimental protocols are provided to aid in method selection and implementation.
Methodology Comparison: LC-MS/MS vs. HPLC-ELSD
The choice of analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or the availability of instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalytical assays. The use of multiple reaction monitoring (MRM) allows for precise quantification of analytes in complex biological matrices with minimal interference.[2]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) offers a more universal detection approach, as it does not require the analyte to possess a chromophore.[5] This makes it a viable alternative to UV detection for compounds like saponins. While generally less sensitive than MS detection, modern ELSD systems can achieve low nanogram-level detection.[5]
The following tables summarize the quantitative performance of various validated LC-MS/MS and HPLC-ELSD methods for Ziyuglycoside I and Ziyuglycoside II.
Data Presentation
Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Ziyuglycoside I and Ziyuglycoside II in Rat Plasma
| Parameter | UPLC-MS/MS (Shen et al., 2024)[1][6][7] | HPLC-MS/MS (Li et al., 2018)[8] | UHPLC-MS/MS (Wu et al., 2020)[9] |
| Linearity Range (ng/mL) | 2 - 2000 | 5 - 2000 | 0.5 - 50 (for Ziyuglycoside I) |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated, but method validated as per FDA guidelines[8] | Not explicitly stated, but method validated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 | 5 | 0.5 (for Ziyuglycoside I) |
| Intra-day Precision (% RSD) | < 15% | 0.81% - 4.48% | ≤ 13.8% (for Ziyuglycoside I) |
| Inter-day Precision (% RSD) | < 14% | < 6% | Not explicitly stated |
| Accuracy | 87% - 110% | < 6% | 102.6% - 110.8% (for Ziyuglycoside I) |
| Recovery | > 84% | Not explicitly stated | Not explicitly stated |
| Matrix Effect | 88% - 113% | Not explicitly stated | Not explicitly stated |
Table 2: Performance Characteristics of a Validated HPLC-ELSD Method for Ziyuglycoside I and Ziyuglycoside II in Sanguisorba officinalis L.
| Parameter | HPLC-ELSD (Yang et al., 2016)[5] |
| Linearity Range (µg) | Ziyuglycoside I: 0.3181 - 10.18Ziyuglycoside II: 0.504 - 10.08 |
| Correlation Coefficient (r) | Ziyuglycoside I: 0.9997Ziyuglycoside II: 0.9987 |
| Average Recovery (%) | Ziyuglycoside I: 100.72% (RSD = 1.45%)Ziyuglycoside II: 100.55% (RSD = 1.00%) |
Note: The HPLC-ELSD method was validated for content determination in the plant material, not in a biological matrix like plasma. Therefore, parameters like LLOQ, precision, and accuracy are not directly comparable to the bioanalytical LC-MS/MS methods.
Experimental Protocols
LC-MS/MS Method for Quantification in Rat Plasma (Adapted from Shen et al., 2024)[1]
1. Sample Preparation:
-
A liquid-liquid extraction method is employed.[1]
-
To a plasma sample, an internal standard (e.g., ginsenoside Rg1) is added.[1]
-
Extraction is performed with an appropriate organic solvent.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted for injection.
2. Chromatographic Conditions:
-
System: UPLC system.[1]
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing formic acid.[1]
-
Flow Rate: Optimized for the column dimensions.
-
Column Temperature: Maintained at a constant temperature.
3. Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.[1] Ziyuglycoside I is typically monitored in negative mode, while Ziyuglycoside II is monitored in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
-
Ziyuglycoside I: Specific precursor to product ion transition.
-
Ziyuglycoside II: Specific precursor to product ion transition.
-
Internal Standard: Specific precursor to product ion transition.
-
-
Ion Source Parameters: Capillary voltage, desolvation gas flow, and source temperature are optimized for maximum signal intensity.[1]
HPLC-ELSD Method for Quantification in Sanguisorba officinalis L. (Adapted from Yang et al., 2016)[5]
1. Sample Preparation:
-
The plant material is powdered and extracted with a suitable solvent (e.g., methanol-water mixture).
-
The extract is filtered before injection.
2. Chromatographic Conditions:
-
System: HPLC system.
-
Column: Agilent ODS extend-C18 (250 × 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol-acetonitrile and ultrapure water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
3. ELSD Conditions:
Mandatory Visualization
References
- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ziyuglycoside II inhibits the growth of digestive system cancer cells through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Sample and Sensitive HPLC-MS/MS Method for Simultaneous Determination of Ziyuglycoside I and Its Metabolite Ziyuglycoside II in Rat Pharmacokinetics | MDPI [mdpi.com]
- 9. A rapid and sensitive UHPLC-MS/MS method for the determination of ziyuglycoside I and its application in a preliminary pharmacokinetic study in healthy and leukopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ziyuglycoside I (Standard)
Essential Safety and Handling Guide for Ziyuglycoside I
This guide provides crucial safety and logistical information for the handling and disposal of Ziyuglycoside I, a triterpenoid (B12794562) saponin (B1150181) derived from Sanguisorba officinalis.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While a specific Safety Data Sheet (SDS) for Ziyuglycoside I is not universally available, the following procedures are based on general principles for handling powdered chemical compounds and glycosides.
Hazard Summary and Quantitative Data
Ziyuglycoside I is a white powder.[2] Although primarily known for its biological activities, such as promoting collagen synthesis and anti-cancer properties, it is essential to handle it with care, as with any chemical compound.[1] The fine powder nature of the substance may pose a risk of respiratory and eye irritation.[3]
The following table summarizes key quantitative data for Ziyuglycoside I. Occupational exposure limits have not been established.
| Parameter | Value | Source |
| CAS Number | 35286-58-9 | [2] |
| Molecular Formula | C41H66O13 | [2] |
| Molecular Weight | 766.96 g/mol | [2] |
| Physical Form | White Powder | [2] |
| Storage Temperature | -20°C | [1][4] |
| Solubility | Insoluble in water; ≥76.7 mg/mL in DMSO; ≥9.42 mg/mL in Ethanol | [4] |
| Lower Limit of Quantification (in rat plasma) | 2 ng/mL | [5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. A risk assessment should always be performed to determine the necessary level of protection for a specific procedure.[3]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against airborne powder and accidental splashes.[6][7] A face shield may be required for splash-prone procedures.[6] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[6] Double gloving may be necessary for extended procedures.[7] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination.[3][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent inhalation.[3] |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills and falling objects.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label matches the order information.
-
Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure area at -20°C, as recommended.[1][4] Protect from light and air.[2]
-
Preparation of Solutions:
-
Whenever possible, conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Before weighing, allow the container to reach room temperature to prevent condensation.
-
Use a spatula to carefully transfer the desired amount of powder to a weighing vessel. Avoid creating dust clouds.
-
Add the solvent to the powder slowly to prevent splashing.
-
If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[2]
-
-
Spill Cleanup:
-
Solid Spills: Do not dry sweep.[8] Gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.[8]
-
Liquid Spills: Use an inert absorbent material to contain and soak up the spill.[8][9] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[8][9]
-
Decontaminate the spill area with an appropriate cleaning agent and collect all cleaning materials for disposal as hazardous waste.[8]
-
Disposal Plan
All waste materials contaminated with Ziyuglycoside I must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid waste, including gloves, weighing papers, absorbent materials, and unused solid compound, into a dedicated and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing Ziyuglycoside I in a separate, leak-proof, and clearly labeled hazardous liquid waste container.[8][10] Do not pour any waste down the drain.[9]
-
-
Container Management: Ensure all waste containers are made of a compatible material, are kept securely sealed when not in use, and are clearly labeled with "Hazardous Waste" and the chemical name "Ziyuglycoside I".[9][10]
-
Final Disposal: Contact your institution’s Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[9][10] Adhere to all local, state, and federal regulations.[9]
Experimental Workflow Visualization
The following diagram outlines the safe handling workflow for Ziyuglycoside I, from initial receipt to final disposal.
Caption: Safe handling workflow for Ziyuglycoside I.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 35286-58-9 | Ziyuglycoside I [phytopurify.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
